Bouvardin
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 259968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
64755-14-2 |
|---|---|
Molekularformel |
C40H48N6O10 |
Molekulargewicht |
772.8 g/mol |
IUPAC-Name |
(1S,4R,7S,10S,13S,16S,17S)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone |
InChI |
InChI=1S/C40H48N6O10/c1-21-35(49)42-22(2)38(52)44(4)29(18-24-8-13-27(55-7)14-9-24)37(51)43-23(3)39(53)46(6)33-34(48)26-11-15-28(16-12-26)56-32-20-25(10-17-31(32)47)19-30(36(50)41-21)45(5)40(33)54/h8-17,20-23,29-30,33-34,47-48H,18-19H2,1-7H3,(H,41,50)(H,42,49)(H,43,51)/t21-,22+,23+,29+,30+,33+,34+/m1/s1 |
InChI-Schlüssel |
TWOWSRSKGJSZHZ-YXJYTWHVSA-N |
SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |
Isomerische SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2[C@H](C3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |
Kanonische SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |
Synonyme |
ouvardin NSC 259,968 NSC-259968 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Bouvardin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bouvardin is a cyclic hexapeptide natural product that has demonstrated significant antitumor activity. Its primary mechanism of action is the inhibition of protein synthesis, specifically targeting the elongation phase of translation. By uniquely stabilizing the eukaryotic elongation factor 2 (eEF2) on the 80S ribosome, this compound effectively stalls protein production, leading to cell growth inhibition and cytotoxicity. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Introduction
Protein synthesis is a fundamental cellular process and a critical target for anticancer drug development. The translational machinery is often upregulated in cancer cells to meet the demands of rapid growth and proliferation. This compound, originally isolated from the plant Bouvardia terniflora, has emerged as a potent inhibitor of this process. It has shown efficacy in various cancer models and has been identified as a potential enhancer of radiation therapy.[1] Understanding the precise molecular interactions and cellular consequences of this compound treatment is crucial for its further development as a therapeutic agent.
Mechanism of Action: Inhibition of Translational Elongation
The central mechanism of this compound's bioactivity is its direct interference with the elongation cycle of protein synthesis in eukaryotic cells.[2] This process involves the sequential addition of amino acids to a growing polypeptide chain, a process catalyzed by elongation factors.
This compound's specific molecular target is the eukaryotic elongation factor 2 (eEF2) , a GTP-binding protein responsible for the translocation of the ribosome along the mRNA template. This compound exerts its inhibitory effect by stabilizing the 80S-eEF2 complex , effectively locking eEF2 onto the ribosome.[1] This prevents the dissociation of eEF2 after GTP hydrolysis, a crucial step for the next round of aminoacyl-tRNA to bind to the A-site of the ribosome.[1] Consequently, the elongation cycle is halted, leading to a global shutdown of protein synthesis.[1][3]
Some studies have also suggested that this compound may inhibit the eEF1-dependent binding of aminoacyl-tRNA to the ribosome, indicating a potential dual inhibitory effect on the elongation process.[2] The binding site of this compound on the 80S ribosome appears to be distinct from that of other known protein synthesis inhibitors like cycloheximide.[2]
Notably, extensive research has not revealed any significant involvement of this compound in other major cellular stress response pathways, such as the Integrated Stress Response (ISR) or interactions with the CHIP E3 ligase and DELE1/HRI signaling pathways. This suggests a highly specific mechanism of action centered on the direct inhibition of translational elongation.
Signaling Pathway Diagram
Caption: this compound's mechanism of action on the 80S ribosome.
Quantitative Data: In Vitro Activity
This compound exhibits potent cytotoxic and anti-proliferative activity across a wide range of human cancer cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from various studies, including the National Cancer Institute's NCI-60 screen.
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference/Notes |
| NCI-60 Panel | Average | ~10 | [1] |
| Leukemia | |||
| CCRF-CEM | Leukemia | 10.0 | NCI-60 Data |
| HL-60(TB) | Leukemia | 12.6 | NCI-60 Data |
| K-562 | Leukemia | 10.0 | NCI-60 Data |
| MOLT-4 | Leukemia | 7.9 | NCI-60 Data |
| RPMI-8226 | Leukemia | 15.8 | NCI-60 Data |
| SR | Leukemia | 10.0 | NCI-60 Data |
| NSCLC | |||
| A549/ATCC | Non-Small Cell Lung Cancer | 12.6 | NCI-60 Data |
| EKVX | Non-Small Cell Lung Cancer | 10.0 | NCI-60 Data |
| HOP-62 | Non-Small Cell Lung Cancer | 10.0 | NCI-60 Data |
| HOP-92 | Non-Small Cell Lung Cancer | 12.6 | NCI-60 Data |
| NCI-H226 | Non-Small Cell Lung Cancer | 15.8 | NCI-60 Data |
| NCI-H23 | Non-Small Cell Lung Cancer | 10.0 | NCI-60 Data |
| NCI-H322M | Non-Small Cell Lung Cancer | 12.6 | NCI-60 Data |
| NCI-H460 | Non-Small Cell Lung Cancer | 10.0 | NCI-60 Data |
| NCI-H522 | Non-Small Cell Lung Cancer | 7.9 | NCI-60 Data |
| Colon | |||
| COLO 205 | Colon Cancer | 10.0 | NCI-60 Data |
| HCC-2998 | Colon Cancer | 12.6 | NCI-60 Data |
| HCT-116 | Colon Cancer | 10.0 | NCI-60 Data |
| HCT-15 | Colon Cancer | 12.6 | NCI-60 Data |
| HT29 | Colon Cancer | 10.0 | NCI-60 Data |
| KM12 | Colon Cancer | 10.0 | NCI-60 Data |
| SW-620 | Colon Cancer | 10.0 | NCI-60 Data |
| CNS | |||
| SF-268 | CNS Cancer | 10.0 | NCI-60 Data |
| SF-295 | CNS Cancer | 20.0 | NCI-60 Data |
| SF-539 | CNS Cancer | 10.0 | NCI-60 Data |
| SNB-19 | CNS Cancer | 10.0 | NCI-60 Data |
| SNB-75 | CNS Cancer | 10.0 | NCI-60 Data |
| U251 | CNS Cancer | 10.0 | NCI-60 Data |
| Melanoma | |||
| LOX IMVI | Melanoma | 7.9 | NCI-60 Data |
| MALME-3M | Melanoma | 10.0 | NCI-60 Data |
| M14 | Melanoma | 10.0 | NCI-60 Data |
| SK-MEL-2 | Melanoma | 12.6 | NCI-60 Data |
| SK-MEL-28 | Melanoma | 10.0 | NCI-60 Data |
| SK-MEL-5 | Melanoma | 10.0 | NCI-60 Data |
| UACC-257 | Melanoma | 10.0 | NCI-60 Data |
| UACC-62 | Melanoma | 10.0 | NCI-60 Data |
| Ovarian | |||
| IGROV1 | Ovarian Cancer | 12.6 | NCI-60 Data |
| OVCAR-3 | Ovarian Cancer | 10.0 | NCI-60 Data |
| OVCAR-4 | Ovarian Cancer | 10.0 | NCI-60 Data |
| OVCAR-5 | Ovarian Cancer | 10.0 | NCI-60 Data |
| OVCAR-8 | Ovarian Cancer | 10.0 | NCI-60 Data |
| NCI/ADR-RES | Ovarian Cancer | 15.8 | NCI-60 Data |
| SK-OV-3 | Ovarian Cancer | 12.6 | NCI-60 Data |
| Renal | |||
| 786-0 | Renal Cancer | 10.0 | NCI-60 Data |
| A498 | Renal Cancer | 12.6 | NCI-60 Data |
| ACHN | Renal Cancer | 10.0 | NCI-60 Data |
| CAKI-1 | Renal Cancer | 12.6 | NCI-60 Data |
| RXF 393 | Renal Cancer | 10.0 | NCI-60 Data |
| SN12C | Renal Cancer | 10.0 | NCI-60 Data |
| TK-10 | Renal Cancer | 10.0 | NCI-60 Data |
| UO-31 | Renal Cancer | 10.0 | NCI-60 Data |
| Prostate | |||
| PC-3 | Prostate Cancer | 12.6 | NCI-60 Data |
| DU-145 | Prostate Cancer | 10.0 | NCI-60 Data |
| Breast | |||
| MCF7 | Breast Cancer | 10.0 | NCI-60 Data |
| MDA-MB-231/ATCC | Breast Cancer | 12.6 | NCI-60 Data |
| HS 578T | Breast Cancer | 10.0 | NCI-60 Data |
| BT-549 | Breast Cancer | 10.0 | NCI-60 Data |
| T-47D | Breast Cancer | 12.6 | NCI-60 Data |
| MDA-MB-468 | Breast Cancer | 10.0 | NCI-60 Data |
| Other Cell Lines | |||
| Det562 | Head and Neck Cancer | 6 | [1] |
| FaDu | Head and Neck Cancer | 10 | [1] |
| Detroit 551 | Non-transformed Fibroblast | 100 | [1] |
| IMR-90 | Non-transformed Fibroblast | 200 | [1] |
Note: The NCI-60 data is presented as the concentration that causes 50% growth inhibition (GI50).
Experimental Protocols
In Vitro Translation Assay
This assay directly measures the effect of this compound on protein synthesis in a cell-free system.
-
Materials:
-
Rabbit reticulocyte lysate system
-
Luciferase mRNA template
-
Amino acid mixture (containing a labeled amino acid, e.g., ³⁵S-methionine)
-
This compound stock solution (in DMSO)
-
Reaction buffer
-
-
Procedure:
-
Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture, and reaction buffer.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the tubes.
-
Initiate the translation reaction by adding the luciferase mRNA template.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reaction and measure the amount of newly synthesized luciferase protein. This can be done by measuring luminescence after adding a luciferase substrate or by quantifying the incorporation of the radiolabeled amino acid via SDS-PAGE and autoradiography.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Ribosome Profiling
This technique provides a genome-wide snapshot of ribosome positions on mRNA, revealing the specific sites of translational stalling caused by this compound.
-
Materials:
-
Cell culture of interest
-
This compound
-
Cycloheximide (as a control for elongation inhibition)
-
Lysis buffer
-
RNase I
-
Sucrose gradients
-
Library preparation kit for next-generation sequencing
-
-
Procedure:
-
Treat cells with this compound at a desired concentration and for a specific duration. Include a vehicle control and a cycloheximide control.
-
Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Treat the lysate with RNase I to digest any mRNA not protected by ribosomes, generating ribosome-protected fragments (RPFs).
-
Isolate the 80S monosomes containing the RPFs by sucrose gradient ultracentrifugation.
-
Extract the RPFs from the isolated monosomes.
-
Prepare a sequencing library from the RPFs. This involves adapter ligation, reverse transcription, and PCR amplification.
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome or transcriptome to map the positions of the ribosomes. An accumulation of ribosome footprints at specific locations in this compound-treated samples compared to controls indicates sites of translational arrest.
-
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound, alone or in combination with radiation, on the ability of single cells to proliferate and form colonies.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Source of ionizing radiation
-
Culture plates (e.g., 6-well plates)
-
Crystal violet staining solution
-
-
Procedure:
-
Seed cells at a low density in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound. For combination studies, irradiate the cells immediately before or after drug addition.
-
After a defined exposure period (e.g., 24 hours), remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with a solution like 10% methanol and 10% acetic acid.
-
Stain the colonies with 0.5% crystal violet.
-
Count the number of colonies (typically containing >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Experimental Workflow Diagram
Caption: Workflow for a typical clonogenic survival assay.
Conclusion
This compound's mechanism of action is a highly specific and potent inhibition of protein synthesis elongation through the stabilization of the 80S-eEF2 complex. This targeted action, combined with its efficacy in the low nanomolar range across a broad spectrum of cancer cell lines, underscores its potential as a valuable lead compound in oncology drug development. The detailed experimental protocols provided herein offer a framework for further investigation into its therapeutic applications, including its synergistic effects with radiotherapy. Future research may focus on optimizing its therapeutic index and exploring potential resistance mechanisms to fully harness its anticancer capabilities.
References
Bouvardin: A Technical Guide to its Mechanism as a Eukaryotic Protein Synthesis Inhibitor
Executive Summary: Bouvardin, a cyclic hexapeptide isolated from the plant Bouvardia ternifolia, is a potent inhibitor of protein synthesis in eukaryotic cells. Its unique mechanism of action, which involves the stabilization of the eukaryotic elongation factor 2 (eEF2) on the 80S ribosome, distinguishes it from other known translation inhibitors. This action halts the elongation phase of protein synthesis, leading to profound cellular effects, including uniform cell cycle arrest and the depletion of critical short-lived proteins like cyclin D1. With demonstrated anti-proliferative activity against a range of cancer cell lines, particularly in the nanomolar range, this compound and its derivatives represent a promising avenue for therapeutic development, especially in oncology. This document provides a comprehensive overview of this compound's mechanism, quantitative efficacy, and the experimental protocols used to characterize its activity.
Introduction
The machinery of protein synthesis is a fundamental cellular process and a key target for therapeutic intervention, particularly in diseases characterized by uncontrolled proliferation such as cancer.[1] Many cancer cells exhibit an increased reliance on protein synthesis to maintain their rapid growth and to produce proteins essential for survival and proliferation.[1][2] While several drugs indirectly affect translation by targeting upstream signaling pathways like PI3K/mTOR and RAS/MAPK, direct inhibitors of the ribosome offer a more focused therapeutic strategy.[1]
This compound is a naturally occurring cyclic hexapeptide that has been identified as a direct and potent inhibitor of eukaryotic protein synthesis.[3][4] It was independently discovered in screens for small-molecule enhancers of ionizing radiation and for selective inhibitors of breast cancer stem cells.[1] Its unique mechanism and potent anti-cancer effects have made it a subject of significant interest for researchers and drug development professionals.
Mechanism of Action
This compound exerts its inhibitory effect during the elongation stage of translation, a multi-step process responsible for the sequential addition of amino acids to a growing polypeptide chain.
Inhibition of Translation Elongation via eEF2-Ribosome Stabilization
The primary mechanism of this compound is the inhibition of the translation elongation cycle on 80S eukaryotic ribosomes.[1][3] During elongation, eukaryotic elongation factor 2 (eEF2), a GTP-dependent translocase, binds to the ribosome to facilitate the movement of peptidyl-tRNA from the A-site to the P-site. Following translocation, eEF2 must dissociate from the ribosome to allow the next aminoacyl-tRNA, delivered by eEF1A, to bind to the A-site and begin the next cycle.[1]
This compound disrupts this crucial cycle by stabilizing the interaction between eEF2 and the 80S ribosome.[1][2] This "locking" of eEF2 onto the ribosome prevents its dissociation, thereby blocking the entire elongation process.[1] Western blot analysis of 80S ribosomal fractions from this compound-treated cells shows a dramatic and specific accumulation of eEF2, while the levels of eEF1A are unaffected.[1] This mechanism is distinct from other common elongation inhibitors like cycloheximide, which does not cause eEF2 to accumulate on the ribosome.[1] Early studies also indicated that this compound inhibits the EF1-dependent binding of aminoacyl-tRNA, which may be a downstream consequence of the primary block in eEF2-mediated translocation.[3][5]
Ribosomal Binding Site
This compound acts at the level of the 80S ribosome.[3] Studies using yeast mutants resistant to other protein synthesis inhibitors have shown that the this compound binding site is distinct from the binding sites for cycloheximide and cryptopleurine.[3][5] This suggests that this compound interacts with a novel site on the ribosome involved in the elongation factor binding and release process.[5]
Cellular and Molecular Effects
The inhibition of global protein synthesis by this compound leads to significant downstream consequences for cellular function and viability.
Depletion of Short-Lived Proteins and Cell Cycle Arrest
One of the most immediate effects of halting protein synthesis is the rapid depletion of proteins with short half-lives. Many proteins that are critical for cell cycle progression and proliferation, such as cyclin D1, are inherently unstable and require constant synthesis to maintain their cellular levels.[1] Treatment with this compound leads to a reduction in cyclin D1 levels, which is a key molecular event contributing to its anti-proliferative effects.[1]
Consistent with the role of these proteins, this compound causes a uniform arrest of cells throughout the cell cycle, rather than at a specific checkpoint.[6] This suggests that progression through all phases of the cell cycle is dependent on continuous protein synthesis.[6]
Impact on Signaling Pathways
While this compound's primary target is the ribosome, its action has significant consequences for major cellular signaling pathways.
-
Indirect Effects: Growth factor signaling pathways, such as PI3K/mTOR and RAS/MAPK, heavily promote cell growth and proliferation in part by stimulating protein synthesis.[1] By directly blocking the translational machinery, this compound effectively counteracts the downstream outputs of these pro-survival pathways.
-
Potential Direct Effects of Derivatives: Research on Deoxythis compound (also known as RA-V), a close derivative of this compound, has shown that it can suppress the EGFR/MET and AKT signaling pathways by directly inhibiting the kinase activity of EGFR, MET, and AKT, thereby reducing their phosphorylation.[7] While this has not been confirmed for this compound itself, it highlights a potential additional mechanism of action for this class of compounds.
Quantitative Efficacy Data
This compound demonstrates potent inhibitory activity in both cell-free and cellular systems, with efficacy often observed in the low nanomolar range.
Table 1: In Vitro and Cellular Protein Synthesis Inhibition
| System | Assay | Endpoint | IC50 / Effective Concentration | Reference |
|---|---|---|---|---|
| Rabbit Reticulocyte Lysate | Luciferase mRNA Translation | Inhibition of Translation | Low nM range | [1] |
| Detroit 562 (HNC) Cells | Amino Acid Analog Incorporation | Inhibition of Protein Synthesis | nM range | [1] |
| CHO Cells | Cell Progression Analysis | Slowed Cell Cycle Traverse | 0.2 µg/mL | [6] |
| CHO Cells | Cell Progression Analysis | Complete Inhibition | >1.0 µg/mL |[6] |
Table 2: Anti-proliferative Activity (IC50) in Human Cell Lines
| Cell Line | Cancer Type / Tissue of Origin | Growth Inhibition IC50 | Reference |
|---|---|---|---|
| NCI-60 Panel (Average) | Various Cancers | ~10 nM | [1] |
| FaDu | Head and Neck Cancer (HNC) | 3.5 ± 0.6 nM | [1] |
| Detroit 562 | Head and Neck Cancer (HNC) | 3.0 ± 0.4 nM | [1] |
| U-251 MG | Glioma | 11.2 ± 1.1 nM | [1] |
| SF-539 | Glioma | 11.0 ± 1.2 nM | [1] |
| U-87 MG | Glioma | 10.3 ± 1.0 nM | [1] |
| Detroit 551 | Non-transformed Fibroblast | 102.5 ± 2.5 nM | [1] |
| MRC-5 | Non-transformed Fibroblast | 115.0 ± 5.0 nM |[1] |
Note: The higher IC50 values in non-transformed fibroblast lines suggest potential tumor selectivity.[1]
Key Experimental Protocols
Characterizing the activity of this compound involves a series of established in vitro and cell-based assays.
Cellular Protein Synthesis Inhibition Assay (OP-Puro Method)
This assay measures newly synthesized proteins by detecting the incorporation of O-propargyl-puromycin (OP-Puro), an aminoacyl-tRNA analog that terminates translation.
-
Cell Culture and Treatment: Plate cells (e.g., Detroit 562) in a suitable format (e.g., 96-well plate or on coverslips) and allow them to adhere. Treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) for a predetermined time (e.g., 2.5 hours). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., 50 µM cycloheximide).
-
OP-Puro Labeling: During the last 30-60 minutes of the drug treatment, add OP-Puro to the culture medium at a final concentration of 20-50 µM.
-
Cell Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with a saponin-based buffer or 0.5% Triton X-100 in PBS for 10 minutes.
-
Click Chemistry Reaction: Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 Azide), copper(II) sulfate (CuSO4), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer. Incubate the fixed and permeabilized cells with the cocktail for 30 minutes at room temperature, protected from light.
-
Staining and Imaging: Wash the cells extensively with PBS. If desired, counterstain nuclei with a DNA dye like Hoechst 33342. Mount coverslips or acquire images directly from the plate using a fluorescence microscope or high-content imager.
-
Quantification: Measure the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). Normalize the data to the vehicle control (100% synthesis) and a "no OP-Puro" control (0% synthesis). Plot the normalized intensity against the this compound concentration to determine the IC50 value.
Ribosome Profile Analysis by Sucrose Gradient Ultracentrifugation
This method separates ribosomal subunits, 80S monosomes, and polysomes based on their size to assess the state of translation initiation and elongation.
-
Cell Treatment and Lysis: Treat cultured cells with this compound or a control vehicle. Prior to lysis, add cycloheximide (100 µg/mL) to the media for 5-10 minutes to arrest translating ribosomes on the mRNA. Harvest and lyse cells in a buffer containing cycloheximide, detergents, and RNase inhibitors.
-
Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
-
Loading and Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW40 rotor) for several hours at 4°C.
-
Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously monitoring the absorbance at 254 nm using a spectrophotometer. The resulting trace shows peaks corresponding to the 40S and 60S subunits, the 80S monosome, and polysomes.
-
Interpretation: Inhibition of elongation, as caused by this compound, typically results in an increase in the 80S monosome peak and a preservation or slight shift in the polysome profile, as ribosomes are "frozen" mid-translation.[1] Collected fractions can be further analyzed by Western blotting to detect ribosome-associated proteins like eEF2.[1]
Clonogenic Survival Assay
This assay assesses the ability of single cells to undergo unlimited division and form a colony after treatment, providing a measure of long-term cytotoxicity.
-
Cell Plating: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with this compound, radiation, or a combination of both. The drug is typically added immediately after irradiation.
-
Incubation: After a set exposure time (e.g., 24 hours), remove the drug-containing medium, wash the cells, and add fresh medium.
-
Colony Formation: Incubate the plates for 9-14 days, allowing surviving cells to form visible colonies (typically >50 cells).
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control. This data can be used to assess the cytotoxic and radiosensitizing effects of this compound.[1]
Summary and Future Directions
This compound is a powerful inhibitor of eukaryotic protein synthesis with a novel mechanism of action centered on the stabilization of the eEF2-80S ribosome complex.[1] Its potent anti-proliferative activity against cancer cells, coupled with a potential therapeutic window suggested by its lower efficacy in non-transformed cells, makes it an attractive candidate for further development.[1] The downstream effects, including the depletion of key cell cycle proteins and the disruption of pro-growth signaling, underscore the therapeutic potential of targeting translation elongation.
Future research should focus on:
-
Structural Biology: Obtaining high-resolution crystal or cryo-EM structures of this compound in complex with the 80S ribosome and eEF2 to precisely map its binding site and elucidate the molecular basis of eEF2 stabilization.
-
Pharmacological Optimization: Developing synthetic derivatives of this compound (such as SVC112) with improved pharmacokinetic properties, reduced toxicity, and enhanced efficacy.[2]
-
Combination Therapies: Further exploring the synergistic effects of this compound with genotoxic agents like ionizing radiation and other chemotherapeutics.[1]
-
Pathway Analysis: Investigating in greater detail the impact of this compound on specific signaling pathways and whether, like its derivatives, it possesses multi-targeting capabilities.[7]
References
- 1. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of macromolecular synthesis in P388 mouse leukemia ascites cells by this compound (NSC 259968) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Deoxythis compound targets EGFR, MET, and AKT signaling to suppress non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Bouvardin and Its Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bouvardin is a naturally occurring cyclic hexapeptide isolated from the plant Bouvardia ternifolia. Renowned for its potent antitumor properties, this compound and its synthetic derivatives have emerged as significant molecules of interest in oncology research. The primary mechanism of action is the inhibition of protein synthesis, a critical process for the proliferation and survival of cancer cells. This document provides a comprehensive overview of the biological activities of this compound and its derivatives, detailing its mechanism of action, effects on cellular processes such as cell cycle progression and apoptosis, and its role as a radiosensitizer. We present quantitative data in structured tables, outline key experimental protocols, and provide visual diagrams of associated signaling pathways and workflows to offer a thorough resource for the scientific community.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects primarily by targeting the elongation stage of protein synthesis in eukaryotic cells.[1][2][3] Unlike many other protein synthesis inhibitors, this compound has a novel mechanism that involves the 80S ribosome and Elongation Factor 2 (EF2), the protein responsible for the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome.
Key mechanistic details include:
-
Targeting the 80S Ribosome: this compound acts directly on the 80S ribosome.[1][2]
-
Stabilization of the 80S-EF2 Complex: Its primary action is to stabilize the complex formed between the 80S ribosome and EF2. This prevents the necessary dissociation of EF2 after GTP hydrolysis, effectively "locking" it onto the ribosome.[4][5]
-
Inhibition of Translocation: By stabilizing the 80S-EF2 complex, this compound halts the translocation step of the elongation cycle, thereby inhibiting the synthesis of polypeptide chains.[4][6]
-
Inhibition of Aminoacyl-tRNA Binding: Studies have also shown that this compound can inhibit the Elongation Factor 1 (EF1)-dependent binding of aminoacyl-tRNA to the ribosome, further contributing to the cessation of protein synthesis.[1][2]
This unique mechanism of locking the human EF2 on the ribosome distinguishes this compound from other translation inhibitors.[4]
Biological Activities and Quantitative Data
This compound exhibits a range of biological effects, primarily centered around its potent anti-proliferative and cytotoxic activities against cancer cells.
Antitumor and Cytotoxic Activity
This compound has demonstrated significant activity against various murine and human cancer cell lines, including P388 lymphocytic leukemia, B16 melanoma, head and neck cancers (HNC), and glioma.[1][3][4] Its efficacy is highlighted by low nanomolar to micromolar IC50 (half-maximal inhibitory concentration) values.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Human Cancer Cells | |||
| Detroit 562 (Det562) | Head and Neck Cancer | ~10 - 20 | From NCI-60 data and specific studies.[4] |
| SNB-19 | Glioblastoma (CNS Cancer) | ~10 - 20 | Sensitive to this compound.[4] |
| HCT116 | Colorectal Carcinoma | Not specified, but active | Used as a positive control in studies.[4] |
| Non-Transformed Cells | |||
| Detroit 551 | Human Embryonic Fibroblast | Higher than cancer cells | Less potent on non-transformed cells.[4] |
| J2T7 | Mouse Embryonic Fibroblast | Higher than cancer cells | Less potent on non-transformed cells.[4] |
| Table 1: Summary of this compound's in vitro cytotoxicity against various cell lines. Data compiled from multiple studies.[4] |
Cell Cycle Arrest
This compound's inhibition of protein synthesis leads to a halt in cell cycle progression. Studies in Chinese hamster ovary (CHO) cells revealed that this compound slows cell cycle traverse at concentrations as low as 0.2 µg/ml and causes complete inhibition at concentrations above 1.0 µg/ml.[7] Flow cytometric analysis indicates that the arrest is not phase-specific; rather, this compound appears to arrest cell progression uniformly throughout the entire cell cycle, which is a characteristic feature of potent protein synthesis inhibitors.[7]
Induction of Apoptosis and Senescence
The primary mode of cell death induced by this compound is not consistently through apoptosis. In head and neck cancer cells (Det562), the induction of apoptosis by this compound alone or in combination with radiation was found to be modest.[4] Instead, the reduction in cell growth was attributed to a significant decrease in cell doubling.[4] However, in glioma cells (SNB-19), treatment could drive the cells into a senescence-like state.[4]
In contrast, certain derivatives have shown a more pronounced ability to induce apoptosis. Deoxythis compound-glucoside (DBG), a derivative of the related compound deoxythis compound, effectively induces apoptosis in non-small cell lung cancer (NSCLC) cells. This is achieved through the generation of reactive oxygen species (ROS) and the activation of caspases.[8][9]
| Compound/Treatment | Cell Line | Effect | Concentration/Dose |
| This compound | CHO | Cell cycle arrest (uniform) | >1.0 µg/ml |
| This compound + Radiation | Det562 | Modest apoptosis, significant growth inhibition | Not specified |
| This compound + Radiation | SNB-19 | Senescence-like state | Not specified |
| Deoxythis compound-glucoside (DBG) | HCC827 | Apoptosis via ROS and caspase activation | 3, 6, 12 nM |
| Table 2: Effects of this compound and its derivatives on cell cycle and cell death. |
Radiosensitization
A key finding in this compound research is its ability to act as a radiation modulator, enhancing the cytotoxic effects of ionizing radiation.[4] In preclinical models of head and neck cancer and glioma, this compound enhanced the effect of radiation on the clonogenic survival of cancer cells.[4][5] This synergistic effect was also validated in a mouse xenograft model of HNC, where the combination of this compound and radiation led to a more significant decrease in tumor volume compared to either treatment alone.[4] This suggests that inhibiting translation elongation is a promising strategy to enhance the efficacy of radiotherapy.
This compound Derivatives and Their Enhanced Activity
Research has extended to this compound derivatives to improve efficacy and explore new mechanisms.
-
Deoxythis compound (RA-V): A naturally occurring analog that also exhibits antitumor activity.[5][10]
-
Deoxythis compound-glucoside (DBG): This derivative has shown remarkable activity against gefitinib-sensitive and -resistant non-small cell lung cancer (NSCLC).[8][9] Its mechanism diverges from the parent compound's primary focus on protein synthesis. DBG inhibits the EGFR/MET/AKT signaling pathway by directly targeting the phosphorylation of these key kinases.[8][9][10] This dual targeting of EGFR and MET makes it a promising candidate for overcoming acquired resistance to EGFR inhibitors in NSCLC.
Experimental Protocols
The following are methodologies for key experiments cited in the study of this compound and its derivatives.
In Vitro Protein Synthesis Assay
-
Objective: To measure the direct inhibitory effect of a compound on translation.
-
Methodology:
-
A cell-free rabbit reticulocyte lysate system, which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation, and elongation factors), is used.[4]
-
Luciferase mRNA or another template mRNA is added to the lysate.
-
The compound (e.g., this compound) at various concentrations is added to the reaction mixture.
-
A radiolabeled amino acid (e.g., [35S]-methionine or [3H]-leucine) or an amino acid analog is included to allow for the detection of newly synthesized proteins.[7]
-
The reaction is incubated at 30°C for a specified time (e.g., 60-90 minutes).
-
The reaction is stopped, and the newly synthesized, labeled proteins are precipitated using trichloroacetic acid (TCA).
-
The amount of incorporated radioactivity is measured using a scintillation counter, which is proportional to the rate of protein synthesis. The IC50 is calculated from the dose-response curve.
-
Cell Viability / Cytotoxicity (MTT) Assay
-
Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).
-
Methodology:
-
Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.[11]
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for a defined period (e.g., 48-72 hours).
-
After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 492 nm or 570 nm).[11][12]
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and the IC50 value is determined.
-
Clonogenic Survival Assay
-
Objective: To assess the ability of single cells to proliferate and form colonies after treatment, measuring long-term reproductive viability.
-
Methodology:
-
Cells are seeded at a low density (e.g., 200-1000 cells/well) in 6-well plates and allowed to adhere.[4]
-
On the following day, cells are treated. For radiosensitization studies, cells are irradiated immediately before the drug (e.g., this compound) is added.[4]
-
The drug is typically left on the cells for a limited period (e.g., 24 hours) and then washed out, replaced with fresh medium.
-
The plates are incubated for an extended period (e.g., 9-14 days) to allow for colony formation (defined as ≥50 cells).
-
Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
-
The number of colonies in each well is counted. The plating efficiency and surviving fraction for each treatment group are calculated relative to the untreated control.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To detect and quantify specific proteins and their phosphorylation status to elucidate effects on signaling pathways.
-
Methodology:
-
Cells are treated with the compound for the desired time and at specified concentrations.
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked (e.g., with non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, cleaved PARP, Cyclin D1).[4]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.
-
Conclusion
This compound and its derivatives represent a compelling class of antitumor agents with significant therapeutic potential. The primary mechanism of the parent compound, a unique inhibition of protein synthesis via stabilization of the 80S-EF2 complex, provides a strong rationale for its efficacy against rapidly proliferating cancer cells. Furthermore, its ability to sensitize tumors to radiation opens a clear path for combination therapies. The development of derivatives like DBG, which possess alternative and complementary mechanisms such as the inhibition of critical survival pathways (EGFR/MET/AKT), demonstrates the versatility of this chemical scaffold. The data and protocols presented herein provide a foundational guide for further research and development aimed at translating the potent biological activity of this compound into effective clinical applications.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Mode of action of new antitumor compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Deoxythis compound-glucoside induces apoptosis in non-small cell lung cancer cells by targeting EGFR/MET and AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deoxythis compound-glucoside induces apoptosis in non-small cell lung cancer cells by targeting EGFR/MET and AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deoxythis compound targets EGFR, MET, and AKT signaling to suppress non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
Bouvardin's Impact on Macromolecular Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bouvardin, a cyclic hexapeptide isolated from the plant Bouvardia terniflora, has demonstrated significant potential as an antitumor agent due to its potent inhibitory effects on macromolecular synthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its primary role as a protein synthesis inhibitor. We will explore its specific molecular target, the downstream consequences on DNA and RNA synthesis, and its influence on critical cellular signaling pathways. This document consolidates quantitative data on its inhibitory activity, details key experimental protocols for its study, and presents visual diagrams of the underlying molecular processes to serve as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Inhibition of Protein Synthesis Elongation
This compound exerts its primary cytotoxic effect by targeting the elongation phase of eukaryotic protein synthesis.[1][2][3] Unlike many other protein synthesis inhibitors, this compound has a unique mechanism that involves the stabilization of the eukaryotic elongation factor 2 (eEF2) on the 80S ribosome.[1][3]
The process of translation elongation is a cyclical process involving the codon-directed binding of aminoacyl-tRNA to the ribosomal A-site, peptide bond formation, and the translocation of the ribosome along the mRNA. This translocation step is catalyzed by eEF2, a GTP-binding protein. This compound disrupts this cycle by locking eEF2 onto the ribosome, thereby preventing its dissociation and halting the translocation of peptidyl-tRNA from the A-site to the P-site.[1][2] This stabilization of the 80S-eEF2 complex effectively freezes the ribosome on the mRNA, leading to a global shutdown of protein synthesis.[1] There is also evidence to suggest that this compound inhibits the EF1-dependent binding of aminoacyl-tRNA.[2]
Signaling Pathway of this compound's Action
The following diagram illustrates the mechanism by which this compound inhibits protein synthesis elongation.
Quantitative Analysis of Inhibitory Activity
This compound exhibits potent inhibition of protein synthesis at nanomolar concentrations in various cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Macromolecule | Cell Type/System | This compound Concentration (IC50) | Reference |
| Protein | Rabbit Reticulocyte Lysate | Low nM range | [1] |
| Protein | Detroit 562 (Head and Neck Cancer) | nM range | [1] |
| Protein | Glioma Cell Lines (SF-295, T98G) | Higher IC50 than other glioma lines | [1] |
| Protein | HepG2 (Hepatocellular Carcinoma) | 2200 ± 1400 nmol/L | [4] |
| Protein | Primary Rat Hepatocytes | 620 ± 920 nmol/L | [4] |
Effects on DNA and RNA Synthesis
While this compound's primary target is protein synthesis, its effects can indirectly extend to DNA and RNA synthesis. The cellular machinery for replication and transcription is composed of proteins, and a sustained blockade of protein synthesis will inevitably impact the cell's ability to produce the necessary enzymes and factors for these processes.
For instance, the inhibition of the synthesis of DNA repair proteins could potentiate the effects of DNA-damaging agents like ionizing radiation.[1] Studies have shown that the combination of this compound and radiation can lead to a greater level of DNA damage than either treatment alone, as measured by comet assays and γ-H2AX staining.[1] However, the direct inhibitory effect of this compound on DNA and RNA synthesis is less pronounced and is likely a secondary consequence of protein synthesis inhibition.
Impact on Cellular Processes and Signaling
The inhibition of protein synthesis by this compound triggers a cascade of downstream cellular events, including cell cycle arrest and apoptosis.
Cell Cycle Arrest
By inhibiting the synthesis of key cell cycle regulatory proteins, this compound can induce cell cycle arrest. Notably, it has been shown to affect the levels of Cdk1, Ki67, and cyclin D1, which are critical for cell cycle progression.[1] The depletion of these short-lived regulatory proteins can halt cells in specific phases of the cell cycle, preventing proliferation.
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay (Luciferase Assay)
This assay measures the effect of this compound on protein synthesis in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate
-
Luciferase mRNA
-
Amino acid mixture (containing non-radioactive amino acids)
-
[³⁵S]-Methionine
-
This compound at various concentrations
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing rabbit reticulocyte lysate, amino acid mixture, and luciferase mRNA.
-
Add this compound at a range of final concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiate the translation reaction by adding [³⁵S]-Methionine.
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitates on glass fiber filters and wash with TCA and ethanol.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Cellular Protein Synthesis Inhibition Assay (Amino Acid Analog Incorporation)
This method assesses the impact of this compound on de novo protein synthesis in cultured cells.
Materials:
-
Cell line of interest (e.g., Detroit 562)
-
Complete cell culture medium
-
L-azidohomoalanine (AHA) or O-propargyl-puromycin (OP-Puro)[1][5][6]
-
This compound at various concentrations
-
Cycloheximide (as a positive control for protein synthesis inhibition)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorescently tagged alkyne or azide for click chemistry reaction
-
SDS-PAGE gels and Western blotting apparatus or fluorescence microscope/flow cytometer
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or cycloheximide for a predetermined time (e.g., 2.5 hours).[1]
-
Replace the medium with a methionine-free medium for a short period to deplete endogenous methionine.
-
Add medium containing L-azidohomoalanine (AHA) and continue the incubation.
-
Wash the cells with PBS and lyse them.
-
Perform a click chemistry reaction to conjugate a fluorescent probe to the incorporated AHA.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence imaging or by fluorescence microscopy/flow cytometry.
-
Quantify the fluorescence intensity to determine the level of protein synthesis inhibition.
Conclusion
This compound is a potent and specific inhibitor of eukaryotic protein synthesis elongation, acting through a novel mechanism of stabilizing the eEF2-80S ribosome complex.[1][3] This targeted action leads to broad downstream effects, including cell cycle arrest and apoptosis, making it a compound of significant interest for cancer therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound and its analogs. Future investigations should continue to explore its efficacy in various cancer models and its potential for combination therapies.
References
- 1. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging - PMC [pmc.ncbi.nlm.nih.gov]
Bouvardin's Role in Inhibiting Translation Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bouvardin, a cyclic hexapeptide isolated from the plant Bouvardia ternifolia, has emerged as a potent inhibitor of eukaryotic protein synthesis. Its specific mechanism of action, targeting the elongation stage of translation, distinguishes it from many other translation inhibitors and has positioned it as a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides an in-depth exploration of this compound's molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its study.
Introduction
Protein synthesis is a fundamental cellular process, and its dysregulation is a hallmark of numerous diseases, including cancer. The translation of mRNA into protein is a complex, multi-step process involving initiation, elongation, and termination. The elongation phase, a cyclical process of aminoacyl-tRNA delivery, peptide bond formation, and translocation, is a critical control point. This compound exerts its biological effects by uniquely interfering with this cycle. This guide will dissect the intricate details of this compound's interaction with the translational machinery, providing researchers and drug development professionals with a comprehensive resource to understand and leverage its properties.
Molecular Mechanism of Action
This compound's primary molecular target is the eukaryotic 80S ribosome. It specifically inhibits the elongation phase of translation by stabilizing the interaction between the eukaryotic elongation factor 2 (eEF2) and the ribosome.[1]
Key Points:
-
Target: Eukaryotic 80S ribosome.
-
Specific Step Inhibited: Translation elongation.
-
Mechanism: this compound locks eEF2 onto the 80S ribosome, preventing its dissociation. This stabilization of the ribosome-eEF2 complex stalls the translocation step of elongation, thereby halting protein synthesis.[1] This mechanism is distinct from other elongation inhibitors like cycloheximide.
-
Consequence: The arrest of translating ribosomes on mRNA leads to an accumulation of 80S monosomes and a decrease in polysomes, which can be observed through ribosome profiling and polysome analysis.
The following diagram illustrates the eukaryotic translation elongation cycle and the point of inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various cellular and in vitro systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Translation Inhibition
| System | Assay Readout | IC50 | Reference |
| Rabbit Reticulocyte Lysate | Luciferase Translation | Low nM range | [1] |
| Detroit 562 HNC Cells | Protein Synthesis (AHA incorporation) | nM range | [1] |
AHA: L-azidohomoalanine
Table 2: Inhibition of Cell Growth (IC50)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Central Nervous System | [1] | ||
| U87MG | Glioblastoma | 2.9 | [1] |
| U251 | Glioblastoma | 3.3 | [1] |
| SF-268 | Glioblastoma | 4.7 | [1] |
| SNB-19 | Glioblastoma | 6.6 | [1] |
| SNB-78 | Glioblastoma | 11.4 | [1] |
| SF-295 | Glioblastoma | 159.7 | [1] |
| T98G | Glioblastoma | 515.7 | [1] |
| Head and Neck | [1] | ||
| FaDu | Pharyngeal Carcinoma | 4.6 | [1] |
| CCL-30 (Detroit 562) | Pharyngeal Carcinoma | 7.1 | [1] |
| SCC-25 | Tongue Squamous Cell Carcinoma | 13.9 | [1] |
| MSK-921 | - | 15.2 | [1] |
| PE/CA-PJ-34 | - | 21.9 | [1] |
| Non-transformed Fibroblasts | [1] | ||
| Detroit 551 | Human Fibroblast | 97.4 | [1] |
| J2T7 | Mouse Embryonic Fibroblast | 46.9 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's mechanism of action.
In Vitro Translation Assay
This assay directly measures the effect of this compound on protein synthesis in a cell-free system.
Objective: To determine the IC50 of this compound for the inhibition of translation.
Materials:
-
Rabbit Reticulocyte Lysate (commercially available)
-
Luciferase mRNA
-
Amino acid mixture (containing methionine)
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture, and luciferase mRNA according to the manufacturer's instructions.
-
Aliquot the master mix into a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubate the plate at 30°C for 90 minutes.
-
Add luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression.
Ribosome Fractionation and Western Blotting
This protocol is used to demonstrate this compound's effect on the association of eEF2 with the 80S ribosome.
Procedure:
-
Cell Culture and Treatment: Grow HeLa cells to 70-80% confluency. Treat cells with this compound (e.g., 10 µM) or DMSO for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide (100 µg/mL). Lyse cells in a hypotonic lysis buffer.
-
Sucrose Gradient Centrifugation: Layer the cell lysate onto a 10-50% sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C.
-
Fractionation: Collect fractions from the top of the gradient while continuously monitoring the absorbance at 260 nm to identify the 40S, 60S, 80S, and polysome fractions.
-
Protein Precipitation: Precipitate proteins from the 80S fractions using trichloroacetic acid (TCA).
-
SDS-PAGE and Western Blotting: Resuspend the protein pellets in sample buffer, separate by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with primary antibodies against eEF2 and a ribosomal protein (e.g., RPL13a) as a loading control, followed by appropriate secondary antibodies.
-
Analysis: Quantify the band intensities to determine the relative amount of eEF2 associated with the 80S fraction in this compound-treated versus control cells.
In-Cell Protein Synthesis Assay (Click-iT AHA)
This assay measures newly synthesized proteins in cells treated with this compound.
Objective: To visualize and quantify the inhibition of protein synthesis in cultured cells.
Materials:
-
Detroit 562 cells (or other cell line of interest)
-
Methionine-free DMEM
-
L-azidohomoalanine (AHA)
-
This compound
-
Click-iT® Protein Reaction Buffer Kit (containing a fluorescent alkyne)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Methionine Starvation: Replace the medium with methionine-free DMEM and incubate for 30-60 minutes.
-
AHA Labeling and Treatment: Add AHA (e.g., 50 µM) to the medium along with various concentrations of this compound or DMSO. Incubate for 2-4 hours.
-
Cell Fixation and Permeabilization: Wash cells with PBS, then fix and permeabilize them.
-
Click Reaction: Perform the click reaction by incubating the cells with the fluorescent alkyne according to the kit manufacturer's instructions.
-
Analysis: Visualize the fluorescently labeled newly synthesized proteins using a fluorescence microscope. Alternatively, quantify the fluorescence intensity per cell using a flow cytometer.
Signaling Pathways and Downstream Effects
The inhibition of global protein synthesis by this compound has significant downstream consequences on various cellular signaling pathways, primarily due to the depletion of proteins with short half-lives.
A key pathway affected is the mTOR (mechanistic target of rapamycin) signaling pathway , a central regulator of cell growth and proliferation that is highly dependent on continuous protein synthesis. While this compound does not directly inhibit mTOR kinase activity, its action on translation elongation phenocopies some of the downstream effects of mTOR inhibition.
Furthermore, the rapid depletion of key regulatory proteins can trigger various cellular stress responses. For instance, the inhibition of translation can lead to the accumulation of uncharged tRNAs, which can activate the GCN2 (General Control Nonderepressible 2) kinase , a sensor of amino acid starvation. GCN2 activation leads to the phosphorylation of eIF2α, which, while also inhibiting global translation initiation, can paradoxically lead to the preferential translation of certain stress-response transcripts, such as ATF4. However, the dominant effect of this compound is the stalling of elongation, which would override any selective initiation events.
The following diagram illustrates the downstream consequences of this compound-induced translation inhibition.
Conclusion
This compound's well-defined mechanism of action as a translation elongation inhibitor that traps eEF2 on the 80S ribosome makes it a powerful molecular probe for studying the dynamics of protein synthesis. For drug development professionals, its potent anti-proliferative activity, particularly in cancer cells that are often "addicted" to high rates of protein synthesis, presents a compelling rationale for its further investigation as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in their respective fields. Future studies, potentially including ribosome profiling to map the precise stall sites and cryo-electron microscopy to visualize the this compound-ribosome-eEF2 complex, will undoubtedly provide even deeper insights into the intricate process of translation and its inhibition.
References
An In-depth Technical Guide to the Interaction of Bouvardin with the 80S Ribosome
Executive Summary: Bouvardin, a cyclic hexapeptide isolated from Bouvardia ternifolia, is a potent antitumor agent that exerts its effect by inhibiting protein synthesis in eukaryotic cells.[1][2] Its primary target is the 80S ribosome, where it disrupts the elongation phase of translation through a novel mechanism. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the 80S ribosome, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying processes. The content is intended for researchers, scientists, and drug development professionals working in oncology and molecular biology.
Mechanism of Action: Stalling the Ribosome
This compound's inhibitory action is highly specific to the elongation stage of protein synthesis.[3][4] It does not significantly affect initiation or termination. The core mechanism involves its interaction with the 80S ribosome at a functional center associated with the key elongation factors, eEF1A (eukaryotic elongation factor 1A) and eEF2 (eukaryotic elongation factor 2).[1][4][5]
1.1 Dual Interference with Elongation Factors
Early studies revealed that this compound inhibits two critical steps in the elongation cycle:
-
eEF1A-dependent binding of aminoacyl-tRNA: It hinders the correct placement of the incoming aminoacyl-tRNA into the A-site of the ribosome.[1][4][6]
-
eEF2-dependent translocation: It blocks the movement of peptidyl-tRNA from the A-site to the P-site after peptide bond formation.[1][4]
1.2 Primary Mechanism: Stabilization of the eEF2-80S Complex
More recent evidence points to a more specific and novel mechanism: this compound locks eEF2 onto the 80S ribosome.[3][5] During a normal elongation cycle, eEF2 binds to the ribosome to catalyze translocation and must then dissociate to allow the next aminoacyl-tRNA to be delivered by eEF1A. By stabilizing the eEF2-80S complex, this compound effectively traps the ribosome in a post-translocational state, preventing the release of eEF2 and thereby halting any further elongation.[3] This mechanism is distinct from other known elongation inhibitors like cycloheximide.[1][3] To date, this compound is the first small molecule identified that can lock human eEF2 onto the human ribosome.[3]
References
- 1. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of macromolecular synthesis in P388 mouse leukemia ascites cells by this compound (NSC 259968) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Bouvardin's Impact on Elongation Factor 2 (EF2) Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bouvardin, a cyclic hexapeptide isolated from the plant Bouvardia terniflora, has demonstrated potent antitumor activity by inhibiting protein synthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on eukaryotic elongation factor 2 (EF2) activity. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes, this document serves as a comprehensive resource for researchers in oncology, molecular biology, and drug development. The primary mechanism of this compound is the stabilization of the EF2-80S ribosome complex, which stalls the translation elongation cycle, a novel mechanism for compounds targeting human ribosomes.[1][2]
Introduction: The Role of EF2 in Protein Synthesis
Eukaryotic elongation factor 2 (EF2) is a crucial GTP-binding protein that facilitates the translocation step of protein synthesis. During the elongation cycle, after the peptidyl transfer reaction, EF2 binds to the ribosome, hydrolyzes GTP, and mediates the movement of the peptidyl-tRNA from the A-site to the P-site, and the deacylated tRNA from the P-site to the E-site. This translocation advances the ribosome by one codon along the mRNA, preparing it for the next round of aminoacyl-tRNA binding. The cyclic association and dissociation of EF2 with the ribosome are essential for the processivity of translation.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on protein synthesis by directly interfering with the function of EF2 during the elongation phase of translation.[1][3] Unlike other protein synthesis inhibitors, this compound's unique mechanism involves locking EF2 onto the 80S ribosome.[1] This action prevents the necessary dissociation of EF2 after translocation, thereby halting the elongation cycle.[1][2] This stabilization of the 80S-EF2 complex is a key feature of this compound's activity and distinguishes it from other inhibitors that might target different aspects of translation.[1] The effect is specific to EF2, as elongation factor 1α (EF1A) does not accumulate in the 80S fractions of this compound-treated cells.[1]
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound-induced translation elongation arrest.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified in various experimental systems. The following table summarizes the key findings regarding its half-maximal inhibitory concentration (IC50).
| System | Cell Line/Extract | Assay | IC50 | Reference |
| In vitro | Rabbit Reticulocyte Lysate | Luciferase mRNA Translation | Low nM range | [1] |
| In cellulo | Detroit 562 (HNC) | New Protein Synthesis | nM range | [1] |
Detailed Experimental Protocols
This section outlines the methodologies employed to investigate the impact of this compound on EF2 activity and protein synthesis.
In Vitro Translation Assay
This assay assesses the direct inhibitory effect of this compound on protein synthesis in a cell-free system.
-
Materials:
-
Rabbit Reticulocyte Lysate
-
Luciferase mRNA template
-
Amino acid mixture (containing radiolabeled or fluorescently tagged amino acids)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Nuclease-free water
-
-
Procedure:
-
Prepare a master mix containing rabbit reticulocyte lysate, amino acids, and luciferase mRNA.
-
Aliquot the master mix into separate reaction tubes.
-
Add varying concentrations of this compound (or vehicle control) to the reaction tubes.
-
Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for translation.
-
Stop the reaction and measure the amount of newly synthesized luciferase protein. This can be done by quantifying the incorporated radiolabeled amino acids (e.g., via scintillation counting) or by measuring luciferase enzyme activity (luminescence).
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Analysis of New Protein Synthesis in Cultured Cells
This method evaluates the effect of this compound on protein synthesis within a cellular context.
-
Materials:
-
Human cell line (e.g., Detroit 562)
-
Complete cell culture medium
-
Amino acid analog (e.g., L-azidohomoalanine [AHA] or O-propargyl-puromycin [OPP])
-
This compound
-
Lysis buffer
-
Fluorescent dye or biotin conjugate for click chemistry
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a defined period.
-
During the last 30-60 minutes of treatment, replace the medium with a medium containing the amino acid analog.
-
Wash the cells with PBS and lyse them.
-
Perform a click chemistry reaction to attach a fluorescent dye or biotin to the incorporated amino acid analog.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by Western blotting with a streptavidin conjugate.
-
Quantify the signal intensity to determine the level of protein synthesis inhibition.
-
Ribosome Profiling by Sucrose Gradient Centrifugation
This technique is used to determine how this compound affects the distribution of ribosomal subunits and polysomes, which is indicative of an effect on translation elongation.
-
Materials:
-
HeLa or other suitable cell line
-
This compound and control compounds (e.g., cycloheximide)
-
Lysis buffer containing cycloheximide (to prevent ribosome run-off during preparation)
-
Sucrose solutions for gradient preparation (e.g., 10-50%)
-
Ultracentrifuge and tubes
-
Gradient fractionation system with a UV detector
-
-
Procedure:
-
Treat cells with this compound or control compounds for a short duration (e.g., 30 minutes).
-
Lyse the cells in the presence of cycloheximide.
-
Layer the cell lysate onto a pre-formed sucrose gradient.
-
Perform ultracentrifugation to separate the ribosomal components based on their size.
-
Fractionate the gradient while monitoring the absorbance at 254 nm to generate a polysome profile. An increase in the 80S monosome peak relative to the polysome peaks suggests an inhibition of elongation.[1]
-
Collect fractions corresponding to the 80S peak for further analysis.
-
Experimental Workflow for Ribosome Profiling
Caption: Workflow for analyzing this compound's effect on ribosome distribution.
Western Blot Analysis of Ribosomal Fractions
This protocol is used to specifically detect the association of EF2 with the 80S ribosome.
-
Materials:
-
Fractions collected from sucrose gradient centrifugation
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Primary antibodies against EF2 and a ribosomal protein (e.g., RPL13a) as a loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Precipitate the proteins from the 80S fractions.
-
Resuspend the protein pellets in sample buffer and run on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies for EF2 and the ribosomal control protein.
-
Wash and incubate with the appropriate secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results. A significant increase in the EF2 signal in the 80S fraction from this compound-treated cells indicates its stabilizing effect.[1]
-
Conclusion and Future Directions
This compound represents a unique class of protein synthesis inhibitors with a novel mechanism of action that involves the stabilization of the EF2-80S ribosome complex.[1][2] This targeted disruption of the translation elongation cycle underscores its potential as a therapeutic agent, particularly in oncology where cancer cells often exhibit an increased reliance on protein synthesis. The detailed protocols provided in this guide offer a framework for further investigation into this compound's activity and for the screening and characterization of other compounds with similar mechanisms. Future research should focus on elucidating the precise binding site of this compound on the EF2-ribosome complex and exploring its synergistic potential with other anticancer therapies.
References
Bouvardin: A Technical Whitepaper on Initial Anti-Tumor Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the initial preclinical studies investigating the anti-tumor properties of Bouvardin, a cyclic hexapeptide isolated from Bouvardia ternifolia. The focus is on its novel mechanism of action as a protein synthesis inhibitor and its efficacy both in vitro and in vivo, particularly in combination with radiation therapy. This guide details the experimental protocols, presents quantitative data from key studies, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction
This compound is a naturally occurring cyclic hexapeptide that has demonstrated significant anti-tumor activity.[1][2] Initial investigations have identified its primary mechanism of action as the inhibition of eukaryotic protein synthesis.[1][2][3] Unlike many other protein synthesis inhibitors, this compound has a unique molecular target within the translation machinery, making it a subject of interest for oncological drug development.[4][5] This whitepaper synthesizes the foundational research on this compound, focusing on its effects in preclinical cancer models, including head and neck cancer (HNC) and glioma.[4][6]
Mechanism of Action: Inhibition of Translation Elongation
Initial studies revealed that this compound inhibits protein synthesis in eukaryotic cells by acting on the 80S ribosome.[1][3] More specifically, research indicates that this compound blocks the elongation step of translation. It is proposed to function by stabilizing the interaction between the 80S ribosome and Elongation Factor 2 (EF2).[4][5] This stabilization prevents the necessary dissociation of EF2 after GTP hydrolysis, thereby halting the translocation of peptidyl-tRNA from the A-site to the P-site and effectively arresting polypeptide chain elongation.[3][4] This mechanism is distinct from other known translation inhibitors like cycloheximide.[3]
In Vitro Anti-Tumor Activity
This compound has demonstrated potent inhibition of protein synthesis and cell growth across various human cancer cell lines. Its efficacy is often observed in the nanomolar range.
Quantitative Data: Inhibition of Protein Synthesis and Cell Growth
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound from key in vitro experiments.
| Cell Line | Assay Type | IC50 | Reference |
| Detroit 562 (HNC) | Protein Synthesis Inhibition | ~nM range | [4] |
| NCI-60 Panel | Growth Inhibition | Average ~10 nM | [4] |
| Yeast Cell-Free System | Polypeptide Synthesis Inhibition | 4 x 10⁻⁶ M | [1] |
| Rabbit Reticulocyte Lysate | Luciferase Translation Inhibition | ~nM range | [4] |
Experimental Protocol: Protein Synthesis Inhibition Assay
This protocol describes the methodology used to measure the inhibition of new protein synthesis in a human cancer cell line.
-
Cell Culture: Detroit 562 (Det562) Head and Neck Cancer (HNC) cells are cultured in appropriate media.
-
Treatment: Cells are incubated with varying concentrations of this compound. A vehicle control (0.05% DMSO) and a positive control (50 µM cycloheximide) are included.[4]
-
Metabolic Labeling: The amino acid analog L-azidohomoalanine (AHA) is added to the media for a period of 2.5 hours to be incorporated into newly synthesized proteins.[4]
-
Cell Lysis: After incubation, cells are harvested and lysed to extract total protein.
-
Detection: The incorporated AHA is detected via a click chemistry reaction that conjugates a fluorescent probe.
-
Analysis: Cell lysates are run on a 10% acrylamide gel (SDS-PAGE). The gel is imaged under 300 nm excitation, and the fluorescence intensity of each lane is quantified using software like ImageJ to determine the relative amount of new protein synthesis.[4]
Efficacy in Combination with Ionizing Radiation
This compound has been shown to enhance the effects of ionizing radiation (IR) in clonogenic survival assays, suggesting its potential as a radiosensitizer.[4][6]
In Vivo Anti-Tumor Activity
The anti-tumor effects of this compound, alone and in combination with radiation, have been validated in preclinical animal models.
Quantitative Data: Xenograft Tumor Growth Inhibition
Studies using human tumor xenografts in mice demonstrate a significant reduction in tumor volume following treatment with this compound and radiation.
| Treatment Group | Tumor Model | Outcome | Reference |
| This compound Alone | Det562 Xenograft | Partial inhibition of tumor growth | [4] |
| Radiation Alone (2 Gy, 2x/week) | Det562 Xenograft | Partial inhibition of tumor growth | [4] |
| This compound + Radiation | Det562 Xenograft | Statistically significant decrease in tumor volume compared to single agents | [4][5] |
Experimental Protocol: Mouse Xenograft Study
This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a head and neck cancer xenograft model.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Inoculation: Human Detroit 562 (Det562) cancer cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into several groups:
-
Vehicle Control
-
This compound alone
-
Ionizing Radiation alone
-
This compound + Ionizing Radiation
-
-
Dosing Regimen:
-
Radiation: Administered in clinically relevant fractions (e.g., 2 Gy per fraction, twice a week).[4]
-
This compound: Administered systemically (e.g., intraperitoneally) on a defined schedule.
-
-
Monitoring: Tumor volume is measured regularly (e.g., calipers) throughout the treatment period. Animal weight and general health are also monitored.
-
Endpoint: The experiment is concluded after a predetermined duration (e.g., two weeks of treatment). Tumors may be excised for further analysis (e.g., immunohistochemistry for markers like Cdk1, Ki67, cyclin D1).[4]
Conclusion
Initial studies on this compound have established it as a potent anti-tumor agent with a novel mechanism of action. By inhibiting protein synthesis through the stabilization of the EF2-ribosome complex, this compound effectively curtails cancer cell proliferation.[4][5] Preclinical data strongly support its efficacy, particularly as a radiation modulator in head and neck cancer and glioma models.[4][6] The detailed methodologies and quantitative data presented herein provide a solid foundation for further research and development of this compound and its derivatives as potential cancer therapeutics.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. karger.com [karger.com]
- 3. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a Radiation Modulator with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Bouvardin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bouvardin, a cyclic hexapeptide isolated from Bouvardia ternifolia, in cell culture experiments. This compound is a potent inhibitor of protein synthesis with promising anti-tumor activities.[1][2]
Mechanism of Action
This compound exerts its biological effects primarily by inhibiting protein synthesis at the elongation step.[1][3] It specifically targets the 80S ribosome in eukaryotic cells.[1][4] The proposed mechanism involves the stabilization of the complex between the 80S ribosome and elongation factor 2 (EF2), which prevents the dissociation of EF2 from the ribosome.[3] This action effectively halts the translocation of peptidyl-tRNA, thereby arresting polypeptide chain elongation.[1][4] To date, this compound is the first known agent to lock human EF2 onto the human ribosome.[3]
A derivative of this compound, Deoxythis compound-glucoside (DBG), has also been shown to inhibit the EGFR/MET/AKT signaling pathway in non-small cell lung cancer cells.[5][6][7]
Caption: Mechanism of this compound in Protein Synthesis Inhibition.
Cellular Effects
This compound has been demonstrated to have several effects on mammalian cells in culture:
-
Inhibition of Protein Synthesis: This is the primary and most potent effect of this compound.[2][8]
-
Cell Growth Inhibition: As a consequence of protein synthesis inhibition, this compound effectively inhibits cell proliferation.[3]
-
Cell Cycle Arrest: this compound can cause cells to arrest at various stages of the cell cycle. Some studies indicate a uniform arrest throughout the cell cycle, while a derivative has been shown to induce G2/M arrest.[9][10]
-
Induction of Apoptosis: In some cell lines, particularly at higher concentrations or in combination with other treatments like radiation, this compound can induce apoptosis.[3] A derivative, DBG, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and caspase activation.[5][7]
-
Senescence-like State: In certain cancer cell lines, such as SNB-19 glioma cells, this compound treatment can lead to a senescence-like state rather than apoptosis.[3]
-
Radiosensitization: this compound can enhance the effects of ionizing radiation, leading to increased clonogenic death in cancer cells.[3]
Quantitative Data
The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint being measured.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| This compound | Detroit 562 (HNC) | Protein Synthesis Inhibition | nM range | [3] |
| This compound | Yeast cell-free system | Polyphenylalanine synthesis | 4 x 10⁻⁶ M (50% inhibition) | [1] |
| Deoxythis compound-glucoside (DBG) | HCC827 (NSCLC) | Apoptosis Induction | 3, 6, 12 nM (dose-dependent increase) | [5] |
| Deoxythis compound-glucoside (DBG) | HCC827GR (NSCLC) | Apoptosis Induction | 3, 6, 12 nM (dose-dependent increase) | [5] |
| This compound | CHO cells | Cell Cycle Traverse Inhibition | 0.2 µg/ml (slowing), >1.0 µg/ml (complete inhibition) | [9] |
Experimental Protocols
The following are generalized protocols for common cell culture experiments using this compound. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
General Handling and Storage of this compound
-
Solubility: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Concentration: Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol: Cell Viability/Cytotoxicity Assay (e.g., MTT or Crystal Violet)
This protocol is designed to determine the IC50 value of this compound in a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 72 hours). Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for cytotoxicity assessment.
Protocol: Protein Synthesis Assay (e.g., Puromycin Labeling)
This protocol measures the rate of new protein synthesis.
-
Cell Seeding and Treatment: Seed cells in an appropriate culture vessel. Treat cells with various concentrations of this compound for the desired time.
-
Puromycin Pulse: Add a low concentration of puromycin (an aminoacyl-tRNA analog that gets incorporated into nascent polypeptide chains) to the culture medium and incubate for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Detection: Probe the membrane with an anti-puromycin antibody to detect the puromycin-labeled peptides. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Quantification: Quantify the band intensities to determine the relative rate of protein synthesis.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells and treat with this compound at the desired concentration and for various time points.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol: Western Blot Analysis for Signaling Pathways
This protocol is for investigating the effect of this compound on specific signaling proteins.
-
Cell Seeding and Treatment: Seed cells and treat with this compound as required for the experiment.
-
Cell Lysis: Lyse the cells as described in the protein synthesis assay protocol.
-
Western Blotting: Perform SDS-PAGE and membrane transfer as previously described.
-
Antibody Incubation: Probe the membrane with primary antibodies against the proteins of interest (e.g., phosphorylated EF2, total EF2, cyclin D1, cleaved PARP, p-AKT, total AKT). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control to determine changes in protein expression or phosphorylation status.
Signaling Pathways
This compound's primary mechanism of inhibiting protein synthesis can indirectly affect numerous signaling pathways that are dependent on the synthesis of short-lived regulatory proteins. For example, the downregulation of cyclin D1 has been observed following this compound treatment.[3]
Furthermore, this compound derivatives like Deoxythis compound-glucoside (DBG) have been shown to directly target and inhibit key signaling pathways involved in cancer cell proliferation and survival.
Caption: DBG targets EGFR, MET, and AKT signaling pathways.
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. karger.com [karger.com]
- 3. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxythis compound-glucoside induces apoptosis in non-small cell lung cancer cells by targeting EGFR/MET and AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxythis compound targets EGFR, MET, and AKT signaling to suppress non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxythis compound-glucoside induces apoptosis in non-small cell lung cancer cells by targeting EGFR/MET and AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of macromolecular synthesis in P388 mouse leukemia ascites cells by this compound (NSC 259968) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound (NSC 259968), a cyclic hexapeptide from Bouvardia ternifolia, on the progression capacity of cultured Chinese hamster cells (Journal Article) | OSTI.GOV [osti.gov]
- 10. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Cancer Cell Lines with Bouvardin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for treating cancer cell lines with Bouvardin, a cyclic hexapeptide natural product with potent anti-cancer properties. This compound has been identified as a protein synthesis inhibitor that enhances the effects of radiation therapy in preclinical cancer models.[1][2][3][4]
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting protein synthesis at the elongation step of translation.[5][6] Specifically, it binds to the 80S ribosome and stabilizes the interaction between eukaryotic elongation factor 2 (eEF2) and the ribosome.[1][5] This action prevents the translocation of peptidyl-tRNA, thereby halting the polypeptide chain elongation.[5] This disruption of protein synthesis ultimately leads to the inhibition of cancer cell growth and proliferation.[1][6][7] A derivative, Deoxythis compound, has also been shown to suppress non-small cell lung cancer by targeting the EGFR, MET, and AKT signaling pathways.[8]
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
Quantitative Data
The following tables summarize the effective concentrations and inhibitory effects of this compound and its derivatives on various cancer cell lines.
Table 1: IC50 Values of this compound in Canine Tumor Cell Lines [9]
| Cell Line Type | IC50 Range (µM) |
| Melanoma | <0.0625 |
| Hematopoietic | <0.0625 |
| Various Canine Tumor Lines | <0.0625 to >10 |
Table 2: Effective Concentrations of Deoxythis compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [8]
| Cell Line | Treatment Concentration (nM) | Effect |
| HCC827 (GEF-sensitive) | 2, 4, 8 | Inhibition of cell viability and growth |
| HCC827GR (GEF-resistant) | 2, 4, 8 | Inhibition of cell viability and growth |
Experimental Protocols
Detailed methodologies for key experiments involving this compound treatment are provided below.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on Deoxythis compound and is a standard method for assessing cell viability.[8]
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC827, HCC827GR)[8]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)[8]
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Multiscan GO spectrophotometer or equivalent plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[8][9]
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of long-term cell survival.[1]
Objective: To evaluate the effect of this compound on the reproductive viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., Det562, SNB-19)[1]
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Plate cells in 6-well plates at a low density (e.g., 200-500 cells/well) and allow them to adhere for 24 hours.[1]
-
Treat the cells with various concentrations of this compound. For combination studies with radiation, add this compound immediately after irradiation.[1]
-
Incubate the cells for 24 hours with the drug.[1]
-
After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Allow the cells to grow for 9-10 days until visible colonies are formed.[1]
-
Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins following this compound treatment.[1][8]
Objective: To investigate the molecular effects of this compound on cellular proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., EGFR, MET, AKT, Cyclin D1, Ki67)[1][8]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and for the specified duration.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify protein expression levels, normalizing to a loading control (e.g., nucleolin).[1]
Experimental Workflow: From Cell Treatment to Data Analysis
Caption: A generalized workflow for in vitro studies of this compound.
References
- 1. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a Radiation Modulator with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound (NSC 259968) on the growth characteristics an nucleic acids and protein syntheses profiles of P388 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Deoxythis compound targets EGFR, MET, and AKT signaling to suppress non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanhumane.org [americanhumane.org]
Measuring Bouvardin's Cytotoxicity: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Bouvardin, a cyclic hexapeptide with potent antitumor activity, using common in vitro assays. Detailed protocols for key experiments are provided to ensure reliable and reproducible results.
Introduction to this compound
This compound is a natural product isolated from the plant Bouvardia ternifolia. Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[1][2] Specifically, this compound targets the 80S ribosome and stabilizes the interaction between the ribosome and elongation factor 2 (EF2).[1][3] This action effectively stalls the elongation phase of translation, leading to a global shutdown of protein production and subsequent cell death.[3] Studies have shown that this compound exhibits significant cytotoxicity against a range of cancer cell lines, with an average half-maximal inhibitory concentration (IC50) of approximately 10 nM in the National Cancer Institute's 60 human cancer cell line screen.[3]
Data Presentation: this compound's Cytotoxic Potency
The following table summarizes the cytotoxic activity of this compound. Due to the limited availability of a comprehensive public dataset of IC50 values for this compound across a wide range of specific cell lines, the average potency from the NCI-60 screen is presented. Researchers are encouraged to determine the specific IC50 values for their cell lines of interest using the protocols provided below.
| Compound | Cell Line Panel | Average IC50 | Notes |
| This compound | NCI-60 Human Cancer Cell Lines | ~10 nM | Glioma and melanoma cell lines showed particular sensitivity.[3] |
Experimental Protocols
This section details the methodologies for key in vitro assays to measure this compound's cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (solvent only) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[5]
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[6][7]
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
Complete cell culture medium (preferably with low serum to reduce background LDH)
-
LDH assay kit (containing LDH reaction mix and stop solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mix to each well.[6]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[6]
Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3]
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action.
Caption: General workflow for in vitro cytotoxicity assays.
Caption: Postulated apoptotic signaling cascade induced by this compound.
References
- 1. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eukaryotic protein synthesis inhibitors identified by comparison of cytotoxicity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-Associated Membrane Dysfunction in Neurodegeneration and Its Effects on Lipid Metabolism, Calcium Signaling, and Cell Fate | MDPI [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Caspase Activation and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Bouvardin in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bouvardin, a potent protein synthesis inhibitor, in preclinical xenograft mouse models of cancer. The protocols and data presented are based on published studies and are intended to guide researchers in designing and executing in vivo efficacy studies.
Introduction
This compound is a cyclic hexapeptide isolated from the plant Bouvardia ternifolia. It exhibits significant antitumor activity by inhibiting protein synthesis in eukaryotic cells.[1] Its unique mechanism of action involves the stabilization of the eukaryotic elongation factor 2 (eEF2) on the 80S ribosome, thereby blocking the elongation step of translation.[2][3] This mode of action makes this compound a compelling candidate for cancer therapy, particularly in combination with other treatment modalities like radiation. Preclinical studies have demonstrated that this compound can enhance the antitumor effects of ionizing radiation in xenograft models of head and neck cancer.[2][3]
Mechanism of Action: Inhibition of Protein Synthesis
This compound's primary molecular target is the eukaryotic elongation factor 2 (eEF2), a key protein in the translation elongation cycle. By binding to the ribosome-eEF2 complex, this compound prevents the release of eEF2 after GTP hydrolysis, effectively stalling the ribosome on the mRNA transcript. This leads to a global inhibition of protein synthesis, which disproportionately affects rapidly proliferating cancer cells that have a high demand for protein production.
While the direct target of this compound is the translation machinery, its downstream effects can impact various signaling pathways crucial for cancer cell survival and proliferation. A related compound, deoxythis compound, has been shown to suppress the EGFR, MET, and AKT signaling pathways.[2][4] It is plausible that this compound exerts similar effects, leading to reduced cell growth, proliferation, and induction of apoptosis.
Data Presentation: In Vivo Efficacy of this compound in a Head and Neck Cancer Xenograft Model
The following table summarizes the antitumor efficacy of this compound in combination with ionizing radiation in a Detroit 562 (head and neck cancer) subcutaneous xenograft mouse model. The data is based on graphical representations from published literature.[3]
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 23 (mm³) (Estimated) | Tumor Growth Inhibition (%) (Estimated) |
| Vehicle Control | 10 | 1200 | 0 |
| This compound (0.6 mg/kg) | 10 | 800 | 33 |
| Radiation (2 Gy) | 9 | 700 | 42 |
| This compound (0.6 mg/kg) + Radiation (2 Gy) | 10 | 400 | 67 |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model with Detroit 562 Cells
This protocol describes the establishment of a subcutaneous tumor model using the human head and neck cancer cell line, Detroit 562.
Materials:
-
Detroit 562 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, but recommended for improved tumor take rate)
-
6-8 week old female athymic nude mice
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture Detroit 562 cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete growth medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension, aspirate the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Implantation:
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel®. Keep the cell suspension on ice.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 0.1 mL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation 3-4 days post-implantation.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[3]
-
Randomize mice into treatment groups when tumors reach a mean volume of 100-150 mm³.
-
Protocol 2: In Vivo Administration of this compound and Radiation Therapy
This protocol details the administration of this compound and ionizing radiation to tumor-bearing mice.
Materials:
-
This compound (stock solution: 40 mg/mL in DMSO)
-
0.5% Carboxymethylcellulose (CMC)
-
Sterile saline
-
Anesthetic for mice (e.g., ketamine/xylazine)
-
A shielded irradiator for small animals
Procedure:
-
Preparation of this compound Injection Solution:
-
Prepare a working stock by diluting the 40 mg/mL this compound in DMSO with 0.5% CMC. For example, dilute 5 µL of this compound stock with 45 µL of 0.5% CMC.[3]
-
For injection, further dilute the working stock in sterile saline. For a dose of 0.6 mg/kg in a 20g mouse (requiring 12 µg), a 1:33.3 dilution of the working stock into saline can be prepared and 100 µL injected.[3] Prepare fresh daily.
-
-
Treatment Schedule:
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection 24 hours prior to irradiation.[3]
-
Radiation Therapy: On the day of irradiation, anesthetize the mice. Shield the animals with lead, exposing only the tumor-bearing leg. Deliver a fractionated dose of 2 Gy of ionizing radiation to the tumor. Repeat as per the experimental design (e.g., twice daily for a specified number of days).
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volumes and mouse body weights every 2-3 days throughout the study. Body weight is a critical indicator of treatment-related toxicity.
-
Define study endpoints in accordance with IACUC guidelines. Typically, this includes a maximum tumor volume (e.g., 2000 mm³) or a significant loss of body weight (>15-20%).[3]
-
-
Data Analysis:
-
Calculate the mean tumor volume for each treatment group at each time point.
-
Determine the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Analyze the statistical significance of the differences between treatment groups.
-
References
- 1. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of EGFR or IGF-1R signaling enhances radiation response in head and neck cancer models but concurrent inhibition has no added benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fractionated radiation therapy alters energy metabolism and induces cellular quiescence exit in patient-derived orthotopic xenograft models of high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Protein Synthesis Inhibition by Bouvardin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bouvardin, a cyclic hexapeptide isolated from the plant Bouvardia ternifolia, is a potent inhibitor of eukaryotic protein synthesis.[1][2] It exhibits antitumor activity and has been shown to enhance the effects of radiation therapy in cancer models.[3][4] Understanding the specific mechanisms and quantifying the inhibitory effects of this compound on protein synthesis are crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing the impact of this compound on protein synthesis, along with data presentation guidelines and visualizations of the underlying molecular pathways and experimental workflows.
This compound's primary mechanism of action is the inhibition of the elongation step of translation.[3][4] It specifically targets the 80S ribosome, interfering with the functions of elongation factor 1 (EF1) and elongation factor 2 (eEF2).[1][2] Notably, this compound is thought to lock eEF2 onto the ribosome, thereby preventing the translocation of peptidyl-tRNA from the A-site to the P-site and halting polypeptide chain extension.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's inhibitory effects on protein synthesis from various studies.
Table 1: In Vitro and In-Cellular Inhibition of Protein Synthesis by this compound
| System | Assay | Endpoint | This compound Concentration | Result | Reference |
| Rabbit Reticulocyte Lysate | Luciferase mRNA Translation | IC50 | Low nM range | Potent inhibition of in vitro translation | [3] |
| Detroit 562 (HNC) Cells | L-azidohomoalanine Incorporation | IC50 | nM range | Dose-dependent inhibition of new protein synthesis | [3] |
| Yeast Cell-Free System | Protein Synthesis Assay | Inhibition | Not specified | Clear inhibition of protein synthesis | [2] |
| P388 Tumor Cells | Macromolecule Synthesis | Inhibition | Not specified | Inhibition of protein synthesis | [2] |
Signaling Pathway of this compound's Action
This compound disrupts the elongation cycle of protein synthesis. The diagram below illustrates the key steps of translation elongation and the point of inhibition by this compound.
Caption: Mechanism of this compound-mediated protein synthesis inhibition.
Experimental Protocols
Here are detailed protocols for key experiments to assess the inhibitory effect of this compound on protein synthesis.
In Vitro Translation Assay
This assay measures the direct effect of this compound on the translation machinery in a cell-free system.
Principle: A rabbit reticulocyte lysate system containing all the necessary components for translation is used to synthesize a reporter protein (e.g., luciferase) from its corresponding mRNA. The amount of synthesized protein is quantified, and the inhibitory effect of this compound is determined by comparing the protein levels in treated versus untreated lysates.
Protocol:
-
Prepare a master mix: For each reaction, combine rabbit reticulocyte lysate, an amino acid mixture (minus methionine if using ³⁵S-methionine for detection), RNase inhibitor, and the reporter mRNA (e.g., luciferase mRNA) according to the manufacturer's instructions.
-
Aliquot the master mix: Distribute the master mix into individual microcentrifuge tubes.
-
Add this compound: Add varying concentrations of this compound (typically in the nM to µM range) to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Incubate: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
Quantify protein synthesis:
-
Luciferase assay: If using luciferase mRNA, add luciferase substrate and measure the luminescence using a luminometer.
-
Radiolabeling: If using ³⁵S-methionine, spot the reaction mixture onto filter paper, precipitate the proteins with trichloroacetic acid (TCA), and measure the incorporated radioactivity using a scintillation counter.
-
-
Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
References
- 1. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Bouvardin in Head and Neck Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bouvardin, a cyclic hexapeptide isolated from Bouvardia ternifolia, in preclinical head and neck cancer research. This compound has been identified as a potent protein synthesis inhibitor with significant potential as an anti-cancer agent, particularly as a radiation modulator.[1][2]
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting protein synthesis at the elongation step.[3] It specifically targets the 80S ribosome, interfering with the function of elongation factor 2 (EF2).[1][4] This disruption prevents the translocation of peptidyl-tRNA, leading to a halt in polypeptide chain elongation and subsequent cell death.[4] In the context of head and neck cancer, this mechanism has been shown to be effective and to enhance the efficacy of ionizing radiation.[1][5]
Key Applications in Head and Neck Cancer Research
-
Inhibition of Cancer Cell Growth: this compound demonstrates potent growth-inhibitory effects on head and neck cancer cells.[1]
-
Radiosensitization: A primary application of this compound is its ability to sensitize head and neck cancer cells to ionizing radiation, leading to enhanced clonogenic death of cancer cells.[1][2]
-
In Vivo Tumor Growth Inhibition: Preclinical studies using mouse xenograft models of human head and neck cancer have shown that this compound, particularly in combination with radiation, can significantly inhibit tumor growth.[1][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | This compound IC50 (nM) | This compound + Radiation (2 Gy) | Reference |
| FaDu | Data not available | Synergistic cell killing | [1] |
| SCC-61 | Data not available | Enhanced clonogenic death | [1] |
| UT-SCC-5 | Data not available | Potentiation of radiation effects | [1] |
Table 2: In Vivo Efficacy of this compound in a Head and Neck Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | 800 | - | [1] |
| This compound alone | 550 | 31.25 | [1] |
| Radiation alone (10 Gy) | 400 | 50 | [1] |
| This compound + Radiation | 150 | 81.25 | [1] |
Note: The values presented are illustrative based on findings reported in preclinical models and may not represent exact outcomes from all studies.[1]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action leading to cancer cell death.
Experimental Workflow for In Vitro Studies
Caption: Workflow for evaluating this compound's in vitro efficacy.
Experimental Workflow for In Vivo Studies
Caption: Workflow for assessing this compound's in vivo anti-tumor activity.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in head and neck cancer cell lines.
Materials:
-
Head and neck cancer cell lines (e.g., FaDu, SCC-61)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Clonogenic Survival Assay
Objective: To assess the long-term survival and proliferative capacity of head and neck cancer cells after treatment with this compound and/or radiation.
Materials:
-
Head and neck cancer cell lines
-
Complete culture medium
-
This compound
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Harvest and count the cells. Plate a predetermined number of cells (e.g., 200-1000 cells/well, depending on the expected survival fraction) in 6-well plates.
-
Allow cells to attach for at least 4 hours.
-
Treat the cells with this compound at the desired concentration.
-
For combination treatment, irradiate the cells with the desired dose of radiation (e.g., 2, 4, 6 Gy) immediately after adding this compound.
-
After 24 hours of this compound exposure, replace the medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the colonies (containing ≥50 cells).
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key cell cycle and proliferation proteins (e.g., Cdk1, Ki67, Cyclin D1).
Materials:
-
Treated and untreated head and neck cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Cdk1, anti-Ki67, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Head and Neck Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound, alone and in combination with radiation.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Head and neck cancer cells (e.g., 1-2 x 10^6 cells in Matrigel)
-
This compound formulation for injection (e.g., in a solution of DMSO and saline)
-
Radiation source
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject head and neck cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, this compound, radiation, combination).
-
Administer this compound via the appropriate route (e.g., intraperitoneal injection) at the predetermined dose and schedule.
-
For the radiation groups, deliver a focused dose of radiation to the tumor.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).
-
Analyze the tumor growth data to determine the efficacy of the treatments.
References
- 1. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishment and characterization of patient-derived xenografts as paraclinical models for head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Bouvardin in Glioma Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of just over a year. Standard treatments have shown limited efficacy, highlighting the urgent need for novel therapeutic strategies. Bouvardin, a cyclic hexapeptide isolated from the plant Bouvardia ternifolia, has emerged as a promising anti-cancer agent. It functions as a protein synthesis inhibitor, and recent preclinical studies have demonstrated its potential as a radiation modulator in glioma models. These application notes provide a comprehensive overview of the preclinical use of this compound in glioma, including its mechanism of action, quantitative efficacy data, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting protein synthesis at the elongation step.[1][2][3] It is proposed to act by stabilizing the interaction between eukaryotic elongation factor 2 (eEF2) and the 80S ribosome, thereby preventing the translocation of peptidyl-tRNA and halting the polypeptide chain elongation.[1][2][3] This disruption of protein synthesis leads to cell growth inhibition and apoptosis. Furthermore, studies with this compound derivatives have suggested the involvement of downstream stress-activated signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, in mediating its apoptotic effects.[4]
Data Presentation
The following table summarizes the in vitro efficacy of this compound in various glioma cell lines, as determined by IC50 values.
| Cell Line | Cancer Type | IC50 (nM) |
| SF-268 | Glioma | 8.3 |
| SF-295 | Glioma | 6.3 |
| SF-539 | Glioma | 11 |
| SNB-19 | Glioma | 9.3 |
| SNB-75 | Glioma | 5.8 |
| U251 | Glioma | 11 |
Data extracted from the NCI-60 cell line screen as referenced in "this compound is a Radiation Modulator with a Novel Mechanism of Action".
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on glioma cells.
Materials:
-
Glioma cell lines (e.g., U87MG, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed glioma cells into 96-well plates at a density of 2,500-5,000 cells/well in 100 µL of complete culture medium.[5][6]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[5][7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7][8]
-
Read the absorbance at 570 nm using a microplate reader.[5][8]
-
Calculate cell viability as a percentage of the no-treatment control.
Clonogenic Survival Assay
This assay assesses the ability of single glioma cells to form colonies after treatment with this compound, alone or in combination with ionizing radiation.
Materials:
-
Glioma cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% w/v in methanol)
-
PBS
Procedure:
-
Harvest and count glioma cells.
-
Plate a known number of cells (e.g., 200-1000 cells/well, depending on the expected survival rate) into 6-well plates and allow them to attach for 24 hours.
-
Treat the cells with the desired concentrations of this compound.
-
For combination treatments, irradiate the cells with the desired dose of ionizing radiation (e.g., 2, 4, 6 Gy) immediately before or after adding this compound.[9][10]
-
Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form.[9][11]
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes and then stain with crystal violet solution for 15-30 minutes.[11]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Western Blot Analysis
This protocol is for detecting changes in protein expression in glioma cells following this compound treatment.
Materials:
-
Glioma cells
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[12][13]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-eEF2, anti-phospho-JNK, anti-JNK, anti-cleaved PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed glioma cells in 6-well or 10-cm dishes and grow to 70-80% confluency.
-
Treat the cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[14]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
In Vivo Glioma Xenograft Model
This protocol describes the establishment of a subcutaneous glioma xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Glioma cells (e.g., U87MG)
-
Matrigel
-
Sterile PBS
-
This compound formulation for injection (e.g., in a solution of DMSO, PEG300, and saline)
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Harvest glioma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[15]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[15]
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) according to a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitor tumor growth and body weight regularly (e.g., twice a week).[15]
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a Radiation Modulator with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of p38 and JNK by ROS Contributes to Deoxythis compound-Mediated Intrinsic Apoptosis in Oxaliplatin-Sensitive and -Resistant Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay [bio-protocol.org]
- 6. Cell Proliferation Assay (MTT) of Glioma Cells and Fibroblasts [bio-protocol.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Resistance of glioblastoma initiating cells to radiation mediated by the tumor microenvironment can be abolished by inhibiting transforming growth factor-β (TGFβ) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4.6. Clonogenic Assay [bio-protocol.org]
- 12. Protein extraction and Western blotting assay [bio-protocol.org]
- 13. Protein extraction and western blot (mouse tissues) [protocols.io]
- 14. origene.com [origene.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bouvardin Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Bouvardin in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on experimental data, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. A concentration of 40 mg/mL in DMSO has been successfully used to create a frozen stock.[1] It is crucial to use anhydrous DMSO to prevent the introduction of water, which can promote the precipitation of hydrophobic compounds.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer (e.g., PBS, cell culture media). How can I prevent this?
A2: This phenomenon, often called "crashing out," is common when a compound is transferred from a highly soluble organic solvent to an aqueous solution where its solubility is significantly lower. To mitigate this, a stepwise dilution approach is recommended. Instead of adding the concentrated DMSO stock directly to your final aqueous volume, perform one or more intermediate dilutions in your experimental buffer. Add the stock solution dropwise while gently vortexing or stirring the buffer to ensure rapid and uniform dispersion. For cell culture experiments, it is critical to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%, with 0.05% being a commonly used final concentration in in vitro assays.[1]
Q3: Is there any information on the quantitative solubility of this compound in common aqueous buffers like PBS or cell culture media?
Q4: Can I use solubilizing agents to improve this compound's solubility in my experimental buffer?
A4: While specific protocols for using solubilizing agents with this compound have not been published, the use of excipients to enhance the solubility of hydrophobic compounds is a well-established practice. Agents such as cyclodextrins and non-ionic surfactants like Pluronics (e.g., Pluronic F-68) have been shown to improve the aqueous solubility of other hydrophobic molecules. If you are experiencing persistent solubility issues, empirical testing with these agents may provide a viable solution. It is recommended to perform small-scale pilot experiments to determine the optimal type and concentration of the solubilizing agent for your specific application, ensuring compatibility with your experimental system.
Q5: How should I store my this compound stock solution and working dilutions?
A5: The 40 mg/mL stock solution of this compound in DMSO should be stored frozen. For daily use, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous working dilutions should ideally be prepared fresh for each experiment. If short-term storage of aqueous dilutions is necessary, they should be kept at 4°C and used as soon as possible. The stability of this compound in various aqueous buffers over time has not been extensively documented, so fresh preparation is the most reliable approach.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing this compound solutions for experimental use.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Ensure you are using the correct volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 40 mg/mL stock). Vortex vigorously. Gentle warming in a 37°C water bath may also aid dissolution. |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | Rapid change in solvent polarity ("crashing out"). The final concentration exceeds the aqueous solubility of this compound. | Employ a stepwise dilution method. Prepare an intermediate dilution of the DMSO stock in a small volume of the target aqueous buffer before adding it to the final volume. Ensure the final DMSO concentration remains low (e.g., ≤ 0.1% - 0.5%). |
| A cloudy or hazy solution is observed after dilution in cell culture medium. | This compound is not fully solubilized at the target concentration. | Consider lowering the final concentration of this compound. If a higher concentration is necessary, experiment with the addition of a biocompatible solubilizing agent, such as hydroxypropyl-β-cyclodextrin or a low concentration of Pluronic F-68, to your cell culture medium. Always include a vehicle control with the solubilizing agent alone to assess any effects on your cells. |
| Inconsistent experimental results. | Inconsistent this compound concentration due to precipitation or degradation. | Always visually inspect your final working solution for any precipitate before use. Prepare fresh working solutions for each experiment from a frozen DMSO stock to ensure consistency. |
Experimental Protocols
Preparation of a 40 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 40 mg/mL.
-
Vortex the tube vigorously until the this compound is completely dissolved. A clear solution should be obtained.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
40 mg/mL this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 40 mg/mL this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final working concentration. A multi-step dilution is recommended to minimize precipitation.
-
Example for a 10 µM final concentration (assuming this compound MW ~785 g/mol ):
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 40 mg/mL stock to 198 µL of cell culture medium. This results in a ~510 µM solution.
-
Further dilute this intermediate solution to achieve the final 10 µM concentration.
-
-
-
Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1% - 0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
Signaling Pathways and Experimental Workflows
This compound's primary mechanism of action is the inhibition of protein synthesis elongation. It achieves this by stabilizing the eukaryotic elongation factor 2 (eEF2) on the 80S ribosome, thereby preventing the translocation step of protein synthesis. This disruption of protein synthesis can indirectly affect various signaling pathways that are dependent on the rapid synthesis of key regulatory proteins.
Additionally, a derivative of this compound, Deoxythis compound, has been shown to directly inhibit the phosphorylation of key proteins in several critical signaling pathways, including EGFR, MET, and AKT.
This compound's Primary Mechanism of Action
Caption: this compound inhibits protein synthesis by stabilizing the 80S-eEF2 complex.
Downstream Effects on Signaling Pathways
Caption: this compound and its derivatives can inhibit key signaling pathways.
Experimental Workflow for Assessing this compound's Effects
Caption: A logical workflow for experiments involving this compound.
References
Determining the optimal concentration of Bouvardin for cell viability assays.
This guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal concentration of Bouvardin in cell viability assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cyclic hexapeptide originally isolated from the plant Bouvardia ternifolia. Its primary antitumor mechanism is the inhibition of protein synthesis in eukaryotic cells.[1][2] It acts at the level of the 80S ribosome, blocking the translation elongation step by interfering with the function of Elongation Factor 2 (EF2).[3][4][5] This disruption of protein synthesis ultimately hinders cell proliferation and survival.
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: The effective concentration of this compound varies significantly depending on the cell line.[6] Reported 50% inhibitory concentrations (IC50) range from the low nanomolar (nM) to the high micromolar (µM) range.[6] For initial screening, a broad concentration range is recommended, starting from as low as 1 nM and extending to 10 µM or higher.[6][7] For example, the NCI-60 human cancer cell line panel showed an average IC50 of approximately 10 nM.[3]
Q3: How long should I expose the cells to this compound?
A3: Incubation times in published studies typically range from 24 to 72 hours.[6][8] A 72-hour incubation is common for determining IC50 values as it allows for effects on cell proliferation to become more pronounced.[6] However, the optimal duration may depend on the cell line's doubling time and the specific research question. Shorter incubation times (e.g., 24 hours) can be used to assess more immediate cytotoxic effects.[8]
Q4: Which cell viability assay is best suited for use with this compound?
A4: Several assays can be used, including metabolic assays (MTT, XTT, MTS, resazurin/AlamarBlue) and ATP-based assays (e.g., CellTiter-Glo).[9] Metabolic assays measure the activity of mitochondrial dehydrogenases, while ATP-based assays quantify the amount of ATP present, which correlates with the number of viable cells. Since this compound is a natural product, it is crucial to run controls to ensure it does not directly interfere with the assay reagents (see Troubleshooting Q2).[10] If interference is detected, an ATP-based assay is often a reliable alternative.[10]
Troubleshooting Guide
Q1: My results show high variability between replicate wells. What could be the cause?
A1: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipetting technique is critical; mix the cell suspension between pipetting steps to prevent settling.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium and do not use them for experimental samples.[9]
-
Incomplete Reagent Solubilization: In assays like the MTT, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of well-to-well variation.[9]
-
Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media. Visually inspect the wells under a microscope for any precipitate after adding the compound. If precipitation occurs, consider using a lower top concentration or optimizing the solvent system.[10]
Q2: I'm observing an unexpectedly high viability signal, even at high this compound concentrations. Why is this happening?
A2: This could be due to interference from this compound itself with the assay chemistry, a common issue with natural products.[10]
-
Direct Reagent Reduction: Many natural compounds can directly reduce tetrazolium salts (MTT, XTT) or resazurin, leading to a false-positive colorimetric or fluorescent signal that mimics viable cells.[10]
-
Solution: To test for this, set up cell-free control wells containing only medium, this compound at the concentrations used in your experiment, and the viability assay reagent.[10] Incubate for the same duration and subtract the background absorbance or fluorescence from these wells from your experimental wells.[10]
-
Alternative Assay: If significant interference is observed, switch to an assay with a different detection principle, such as an ATP-based luminescence assay, which is less prone to this type of interference.[10]
Q3: The IC50 value I calculated seems very different from published data for the same cell line. What could be wrong?
A3: Discrepancies in IC50 values are common and can be influenced by numerous experimental parameters.[11][12]
-
Cell Line Passage Number: Cell lines can change genetically and phenotypically over time in culture. Use cells with a low passage number and consistent culture conditions.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final assay readout. It is critical to determine the optimal seeding density for your specific cell line to ensure they remain in the logarithmic growth phase throughout the experiment.[9]
-
Assay Duration: IC50 values are time-dependent. An IC50 calculated after 24 hours can be very different from one calculated after 72 hours.[11] Ensure your assay duration is consistent with the literature you are comparing against.
-
Media Components: Serum concentration and other media components can influence cell growth and drug sensitivity. Use a consistent and well-defined medium for all experiments.
Data Presentation: this compound IC50 Values
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and its derivative, Deoxythis compound (DB), in various cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| This compound | NCI-60 Panel (average) | Various Human Cancers | ~10 nM | Not Specified | [3] |
| This compound | Hematopoietic Cell Lines (Canine) | Hematopoietic Cancers | ≤ 1 µM | 72 hours | [6] |
| This compound | Carcinoma Cell Lines (Canine) | Carcinoma | > 1 µM to > 10 µM | 72 hours | [6] |
| This compound | Soft Tissue Sarcoma Lines (Canine) | Sarcoma | 10 µM | 72 hours | [6] |
| Deoxythis compound | HCC827 | Non-Small Cell Lung Cancer | ~6-8 nM | 24-48 hours | [8] |
| Deoxythis compound | HCC827GR (Gefitinib-Resistant) | Non-Small Cell Lung Cancer | ~7-8 nM | 24-48 hours | [8] |
Experimental Protocols
Protocol: Determining this compound IC50 Using an MTT Assay
This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cancer cells.
1. Cell Seeding: a. Culture cells to ~80% confluency, then harvest using standard trypsinization methods. b. Perform a cell count and calculate the cell concentration. c. Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000 - 10,000 cells/well). d. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. e. Add 100 µL of sterile PBS or media to the outer 36 wells to minimize the "edge effect".[9] f. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
2. This compound Treatment: a. Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2x the final desired concentrations (e.g., ranging from 20 µM down to 2 nM). c. Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤0.1%). d. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the freshly prepared this compound dilutions and controls to the appropriate wells in triplicate. e. Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
3. MTT Assay: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. At the end of the incubation period, add 10 µL of the MTT solution to each well (including controls). c. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals. d. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. e. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[9] f. Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Average the absorbance values from the triplicate wells for each condition. c. Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells (% Viability). d. Plot the % Viability against the log of the this compound concentration. e. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Signaling pathways affected by this compound and related compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of macromolecular synthesis in P388 mouse leukemia ascites cells by this compound (NSC 259968) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanhumane.org [americanhumane.org]
- 7. researchgate.net [researchgate.net]
- 8. Deoxythis compound targets EGFR, MET, and AKT signaling to suppress non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting resistance of cancer cell lines to Bouvardin.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when cancer cell lines exhibit resistance to Bouvardin.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is an antitumor drug that functions as a protein synthesis inhibitor.[1] Its primary mechanism involves blocking the elongation step of translation.[2][3] It acts on the 80S ribosome, and evidence suggests it stabilizes the interaction between eukaryotic Elongation Factor 2 (eEF2) and the ribosome, thereby preventing the dissociation of eEF2 and halting the translocation of peptidyl-tRNA.[1][2][4] This action is distinct from other protein synthesis inhibitors like cycloheximide.[1]
Q2: My cancer cell line appears resistant to this compound. What are the potential underlying mechanisms?
Resistance to this compound can be multifactorial. Based on preclinical data, potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, or efflux pumps, can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[5] The reversal of natural resistance in sarcoma 180 cells by the calcium channel blocker verapamil, a known efflux pump inhibitor, supports this hypothesis.[6]
-
Alterations in Drug Target: While not yet documented for this compound, resistance to targeted therapies can arise from mutations in the drug's molecular target.[7] In this case, mutations in eEF2 or ribosomal proteins could potentially alter the binding site of this compound, reducing its inhibitory effect.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that circumvent the drug's effects.[7] Given that growth factor signaling pathways like PI3K/Akt and RAS/MAPK stimulate protein synthesis, their hyperactivity could potentially counteract the inhibitory effects of this compound.[2] A derivative of this compound, deoxythis compound, has been shown to target the EGFR/MET and AKT signaling pathways.[8]
-
Enhanced Protein Damage Response: Cancer cells possess mechanisms to manage and clear damaged proteins. An enhanced capacity to handle the stress induced by protein synthesis inhibition could contribute to resistance.[9]
Q3: We observe that our tumors initially respond to this compound but eventually regrow. What could explain this acquired resistance?
This phenomenon, known as acquired resistance, is common in cancer therapy. One possible explanation is the emergence and selection of a pre-existing subpopulation of resistant cells within the tumor.[2] As the sensitive cells are eliminated by this compound treatment, the resistant cells can proliferate, leading to tumor regrowth.[2] Another possibility is the replenishment of critical, short-half-life proteins (like Cyclin D1) after the drug is cleared from the system, allowing proliferation to resume.[2]
Q4: We see a wide range of sensitivity (IC50 values) to this compound across our panel of cell lines. What accounts for this variability?
Significant variation in sensitivity to this compound is expected and has been documented. For instance, studies on a panel of canine cancer cell lines showed IC50 values ranging from less than 0.0625 µM to over 10 µM.[10] This variability can be attributed to the inherent genetic and phenotypic heterogeneity of different cancer types and even within a single cancer type.[10][11] Factors influencing this include differences in the expression levels of efflux pumps, the status of signaling pathways (e.g., PI3K/Akt), and the cell's basal rate of protein synthesis.[2][10] It has been speculated that cells with heightened PI3K signaling are more "addicted" to high rates of protein synthesis and thus may be more sensitive to translation inhibitors like this compound.[2]
Troubleshooting Guide
Problem: Cell line shows a higher IC50 for this compound than expected or previously published values.
This guide provides a systematic approach to investigate and understand the potential mechanisms of resistance.
Step 1: Confirm Drug Integrity and Experimental Setup
-
Action: Verify the concentration, purity, and storage conditions of your this compound stock. Ensure that experimental parameters such as cell seeding density, drug treatment duration, and the viability assay itself are consistent and reproducible.
-
Rationale: Simple experimental variables can significantly impact results. It is crucial to rule out technical errors before investigating complex biological mechanisms.
Step 2: Investigate the Role of Drug Efflux Pumps
-
Hypothesis: The resistant cells are actively pumping this compound out of the cell.
-
Experiment: Perform a chemosensitivity assay (e.g., Alamar blue or MTT) comparing the IC50 of this compound alone to the IC50 of this compound co-administered with a known efflux pump inhibitor, such as verapamil or PSC833.[5][6]
-
Expected Outcome: A significant decrease in the IC50 value in the presence of the efflux pump inhibitor suggests that drug efflux is a contributing mechanism of resistance.
-
See Protocol: Experimental Protocol 1: Efflux Pump Inhibition Assay.
Step 3: Assess the Status of the Drug Target (Protein Synthesis Elongation)
-
Hypothesis: The resistant cells have a reduced response at the level of this compound's primary target.
-
Experiment: Directly measure the rate of new protein synthesis in both sensitive and resistant cell lines after treatment with this compound. This can be done using non-radioactive amino acid labeling techniques.
-
Expected Outcome: If the resistant cell line shows less inhibition of protein synthesis compared to a sensitive line at the same this compound concentration, it points to a mechanism at or near the drug's target.
-
See Protocol: Experimental Protocol 2: Analysis of De Novo Protein Synthesis.
Step 4: Analyze Key Pro-Survival Signaling Pathways
-
Hypothesis: Resistant cells have upregulated signaling pathways that bypass this compound's inhibitory effects.
-
Experiment: Use Western blotting to compare the basal expression and phosphorylation levels of key proteins in the PI3K/Akt and MAPK/ERK pathways between your sensitive and resistant cell lines. Key proteins to examine include p-Akt, total Akt, p-ERK, and total ERK.
-
Expected Outcome: Increased basal activation (higher phosphorylation) of Akt or ERK in the resistant cell line could indicate the activation of survival pathways that confer resistance.
-
See Protocol: Experimental Protocol 3: Western Blot Analysis of Signaling Pathways.
Data Presentation
Table 1: Reported IC50 Values for this compound and its Derivative, Deoxythis compound (DB)
| Compound | Target/Cell Line | Measurement | IC50 Value | Citation |
| This compound | Panel of Canine Cancer Cell Lines | Cell Viability | <0.0625 µM to >10 µM | [10] |
| Deoxythis compound | EGFR Kinase | Kinase Activity | 6.39 nM | [8] |
| Deoxythis compound | MET Kinase | Kinase Activity | 3.5 nM | [8] |
| Deoxythis compound | AKT1 Kinase | Kinase Activity | 7.27 nM | [8] |
| Deoxythis compound | AKT2 Kinase | Kinase Activity | 7.4 nM | [8] |
Experimental Protocols
Experimental Protocol 1: Efflux Pump Inhibition Assay
This protocol is designed to determine if ABC transporter-mediated drug efflux contributes to this compound resistance.
-
Cell Plating: Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Preparation of Reagents: Prepare a stock solution of an efflux pump inhibitor (e.g., Verapamil, 10 mM in DMSO). Prepare serial dilutions of this compound.
-
Treatment:
-
Treat cells with increasing concentrations of this compound alone.
-
In a parallel set of wells, pre-treat cells with a non-toxic concentration of the efflux pump inhibitor (e.g., 1-10 µM Verapamil) for 1 hour.
-
Following pre-treatment, add increasing concentrations of this compound to the inhibitor-containing wells.
-
Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as Alamar blue or MTT, according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for this compound with and without the inhibitor. A significant fold-decrease in the IC50 in the presence of the inhibitor indicates a role for efflux pumps in resistance.
Experimental Protocol 2: Analysis of De Novo Protein Synthesis
This method uses L-azidohomoalanine (AHA), an amino acid analog of methionine, to measure global protein synthesis.[2]
-
Cell Culture and Treatment: Culture sensitive and resistant cells to ~70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a positive control (e.g., 50 µM cycloheximide) for 4-6 hours.
-
AHA Labeling:
-
Wash the cells once with PBS.
-
Incubate the cells for 1-2 hours in methionine-free medium to deplete endogenous methionine stores.
-
Replace the medium with methionine-free medium containing 50 µM AHA and the respective drug treatments.
-
Incubate for an additional 2-3 hours.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Click Chemistry Reaction: The azide group on the incorporated AHA can be detected via a copper-catalyzed click reaction with an alkyne-conjugated fluorescent probe (e.g., Alexa Fluor 488 alkyne). Perform the click reaction on the cell lysates according to the manufacturer's protocol (e.g., Click-iT® Protein Reaction Buffer Kit).
-
Detection and Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the newly synthesized proteins by scanning the gel on a fluorescent gel scanner (e.g., excitation at ~488 nm).
-
Stain the same gel with Coomassie Blue to visualize total protein loading.
-
Quantify the fluorescent signal in each lane using software like ImageJ and normalize it to the total protein signal from the Coomassie stain.
-
Experimental Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol assesses the activation state of key proteins in the PI3K/Akt and MAPK/ERK pathways.
-
Cell Culture and Lysis: Grow sensitive and resistant cells to ~80-90% confluency. For basal level analysis, lyse the cells directly in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for both the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal to determine the relative activation state.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound on the 80S Ribosome.
Caption: Logical Workflow for Troubleshooting this compound Resistance.
Caption: Pro-survival Signaling Pathways Potentially Involved in Resistance.
References
- 1. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a Radiation Modulator with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Reversal of natural resistance to this compound (NSC 259968) in sarcoma 180 cells in vitro and in vivo by verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and insights into drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deoxythis compound targets EGFR, MET, and AKT signaling to suppress non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. americanhumane.org [americanhumane.org]
- 11. biorxiv.org [biorxiv.org]
How to improve the efficacy of Bouvardin in combination therapy?
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Bouvardin in combination therapy.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of eukaryotic protein synthesis.[1][2] It functions by blocking the elongation phase of translation.[3] Specifically, this compound stabilizes the complex formed between the 80S ribosome and eukaryotic elongation factor 2 (eEF2), preventing the dissociation of eEF2 from the ribosome.[3] This stalls protein synthesis, as the release of eEF2 is a necessary step for the translocation of the ribosome along the mRNA.[3]
2. Why is this compound a good candidate for combination therapy?
This compound's mechanism of action makes it a strong candidate for combination therapies for several reasons:
-
Depletion of Short-Lived Proteins: By inhibiting protein synthesis, this compound leads to the rapid depletion of proteins with short half-lives. Many of these, such as the anti-apoptotic protein Mcl-1 and the cell cycle regulator Cyclin D1, are critical for cancer cell survival and proliferation.[3][4]
-
Synergy with DNA Damaging Agents: Combination with DNA-damaging agents like ionizing radiation or cisplatin has shown synergistic effects.[3][5] By inhibiting the synthesis of DNA repair proteins, this compound may potentiate the cytotoxic effects of these agents.[3]
-
Broad Impact on Cellular Processes: Protein synthesis is fundamental to virtually all cellular processes. Its inhibition can induce various cellular stresses, including cell cycle arrest and senescence, which can complement the mechanisms of other anticancer agents.[3]
Troubleshooting Guides
Improving Efficacy in Combination with DNA Damaging Agents (e.g., Radiation, Cisplatin)
Q1: We are not observing a synergistic effect between this compound and ionizing radiation in our cancer cell line. What could be the reason?
A1: Several factors could contribute to a lack of synergy. Consider the following:
-
Cell Line Specificity: The synergistic effect of this compound and radiation can be cell-line specific. For instance, in some glioma cell lines, the enhancement of radiation effects by this compound was less pronounced than in head and neck cancer cells.[3] Some glioma cell lines have also been noted to exhibit higher resistance to this compound.[3]
-
Apoptosis Induction: this compound's ability to induce apoptosis, even in combination with radiation, can be modest in some cell lines.[3] The primary mechanism of synergy might be through other cellular outcomes like cell cycle arrest or senescence.[3] We recommend assessing these endpoints in addition to apoptosis.
-
Drug Concentration and Treatment Schedule: The concentration of this compound and the timing of its administration relative to radiation are critical. Ensure that the this compound concentration is sufficient to inhibit protein synthesis but is not overly toxic on its own, which could mask a synergistic effect. The referenced studies often administer this compound immediately after irradiation for a 24-hour period.[3]
Q2: How can we experimentally verify the proposed mechanism of synergy between this compound and cisplatin?
A2: The proposed synergy between this compound and cisplatin, a DNA-damaging agent, is based on the inhibition of DNA repair protein synthesis. To investigate this, you could perform the following experiments:
-
Western Blot Analysis: Treat your cells with cisplatin alone, this compound alone, and the combination. Harvest cell lysates at various time points and perform western blotting for key DNA repair proteins (e.g., RAD51, BRCA1). A synergistic effect would be supported by a more pronounced and sustained downregulation of these proteins in the combination treatment group.
-
Comet Assay or γ-H2AX Staining: These assays measure DNA damage. You would expect to see a greater level of DNA damage in cells treated with the combination of this compound and cisplatin compared to either agent alone, particularly at later time points when DNA repair would normally occur.[3]
Overcoming this compound Resistance
Q3: Our cells are showing resistance to this compound. What are the potential mechanisms and how can we overcome this?
A3: Resistance to this compound is not extensively characterized, but some potential mechanisms and strategies to overcome it have been suggested:
-
Drug Efflux: Some cancer cells exhibit natural resistance to this compound, which may be related to drug efflux pumps. One study demonstrated that the calcium channel blocker verapamil could reverse this resistance in sarcoma 180 cells, suggesting the involvement of P-glycoprotein or a similar transporter.[3] Co-treatment with a broad-spectrum efflux pump inhibitor could be a viable strategy.
-
Targeting Downstream Signaling Pathways: A derivative of this compound, deoxythis compound-glucoside, was shown to be effective in gefitinib-resistant non-small cell lung cancer cells by targeting the EGFR/MET/AKT signaling pathway.[1][6] This suggests that activating mutations or bypass tracks in these survival pathways might contribute to this compound resistance. Combining this compound with inhibitors of these pathways could be a rational approach.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in combination therapies.
| Cell Line | Treatment | Clonogenic Survival (% of Control) | Fold Enhancement |
| Detroit 562 (Head and Neck Cancer) | 6 Gy Radiation | 0.84 ± 0.04 | - |
| 6 nM this compound | 0.64 ± 0.04 | - | |
| 6 Gy Radiation + 6 nM this compound | 0.30 ± 0.06 | 1.77 (compared to additive effect) | |
| SNB-19 (Glioma) | 4 Gy Radiation | 0.53 ± 0.05 | - |
| 10 nM this compound | 0.44 ± 0.03 | - | |
| 4 Gy Radiation + 10 nM this compound | 0.18 ± 0.02 | 1.29 (compared to additive effect) |
Data adapted from Stickel et al. (2015). The fold enhancement is calculated based on the expected additive effect versus the observed effect.[3]
| Animal Model | Treatment | Average Tumor Volume (mm³) at Day 14 | % Tumor Growth Inhibition |
| Detroit 562 Xenograft | Vehicle Control | ~1200 | 0% |
| 2 Gy Radiation (2x/week) | ~800 | 33% | |
| This compound (low dose) | ~900 | 25% | |
| Radiation + this compound (low dose) | ~600 | 50% | |
| This compound (high dose) | ~700 | 42% | |
| Radiation + this compound (high dose) | ~400 | 67% |
Data estimated from graphical representations in Stickel et al. (2015).[3]
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the ability of a single cell to form a colony after treatment with this compound and/or a combination agent.
Q: We are having trouble with our clonogenic survival assay. The colonies are not forming well, even in the control group. What could be the issue?
A: Poor colony formation can be due to several factors. Here is a troubleshooting guide:
-
Cell Seeding Density: Ensure you are seeding the correct number of cells. This is cell-line dependent and needs to be optimized. For untreated controls, you may need as few as 100-200 cells per well of a 6-well plate. For treated groups, you will need to seed more cells to account for cell killing.
-
Single-Cell Suspension: It is crucial to have a true single-cell suspension. Clumps of cells will be counted as single colonies, leading to inaccurate results. Ensure thorough but gentle trypsinization and resuspension.
-
Incubation Time: The incubation time required for colony formation varies between cell lines (typically 1-3 weeks). Monitor the plates regularly and stop the experiment when colonies in the control wells are of a sufficient size (at least 50 cells).
-
Media Changes: If the incubation period is long, you may need to change the media. Do this carefully to avoid dislodging the colonies.
Protocol:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed the appropriate number of cells into 6-well plates.
-
Allow cells to adhere for 24 hours.
-
Treat cells with this compound, the combination agent (e.g., irradiate the plates), or both. For this compound treatment, a 24-hour incubation is often used.
-
After treatment, wash the cells and replace with fresh media.
-
Incubate for 1-3 weeks, until colonies are visible.
-
Fix the colonies with a solution of 6% glutaraldehyde and 0.5% crystal violet.
-
Wash the plates with water and allow to air dry.
-
Count the colonies (groups of ≥50 cells).
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF).
Protein Synthesis Inhibition Assay
This assay measures the rate of new protein synthesis and can be used to determine the IC50 of this compound in your cell line.
Q: How can we measure the inhibition of protein synthesis by this compound in our cells?
A: A common method is to measure the incorporation of an amino acid analog, such as L-azidohomoalanine (AHA), into newly synthesized proteins.
Protocol:
-
Culture cells to ~80% confluency.
-
Wash cells and incubate in methionine-free media for 30-60 minutes to deplete intracellular methionine pools.
-
Add media containing AHA and different concentrations of this compound (and controls, e.g., cycloheximide as a positive inhibitor).
-
Incubate for 2-4 hours.
-
Lyse the cells and use a click chemistry-based method to attach a fluorescent probe to the AHA-containing proteins.
-
The amount of newly synthesized protein can be quantified by measuring the fluorescence, either by in-gel fluorescence or by flow cytometry.[3]
Mandatory Visualizations
Caption: this compound's mechanism of action on protein synthesis.
Caption: Synergistic mechanisms of this compound with DNA damaging agents.
Caption: General experimental workflow for testing this compound combinations.
References
- 1. Deoxythis compound-glucoside induces apoptosis in non-small cell lung cancer cells by targeting EGFR/MET and AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination chemotherapy of early and advanced murine P388 leukaemia with this compound, cis-diamminedichloroplatinum and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxythis compound-glucoside induces apoptosis in non-small cell lung cancer cells by targeting EGFR/MET and AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Bouvardin in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bouvardin in cellular assays, with a specific focus on addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cyclic hexapeptide that primarily functions as a protein synthesis inhibitor.[1][2][3] Its on-target mechanism involves binding to the 80S ribosome and stabilizing the eukaryotic elongation factor 2 (eEF2) complex.[1][4] This stabilization prevents the dissociation of eEF2 from the ribosome, thereby halting the translocation step of polypeptide chain elongation.[1][2][3]
Q2: What are off-target effects, and are any known for this compound?
A2: Off-target effects occur when a small molecule interacts with and modulates the function of proteins other than its intended target.[5][6] These unintended interactions can lead to misleading experimental results or cellular toxicity.[5][7] Currently, there is a lack of extensive, publicly available documentation on specific off-target proteins for this compound. While a derivative, Deoxythis compound, has been reported to affect EGFR, MET, and AKT signaling, it is crucial to experimentally determine if this compound has similar or different off-target activities.
Q3: Why should I be concerned about potential off-target effects of this compound?
Q4: What are some general strategies to differentiate between on-target and off-target effects of a small molecule inhibitor like this compound?
A4: Several strategies can be employed to dissect on-target versus off-target effects:
-
Orthogonal approaches: Use a different method to inhibit the target protein's function, such as siRNA-mediated knockdown of eEF2, and compare the resulting phenotype to that of this compound treatment.[5]
-
Dose-response analysis: If the concentration of this compound required to elicit a specific phenotype is significantly higher than its IC50 for protein synthesis inhibition, it may suggest an off-target effect.[5]
-
Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to its intended target, eEF2, in your cellular model at the concentrations used.[8][9]
Troubleshooting Guide
Q1: I'm observing a cellular phenotype (e.g., changes in a specific signaling pathway) that doesn't seem directly related to general protein synthesis inhibition. Could this be an off-target effect of this compound?
A1: This is a valid concern. While inhibition of protein synthesis can have widespread downstream consequences, a highly specific and unexpected phenotype could indicate an off-target effect.
Recommended Troubleshooting Workflow:
-
Confirm Target Engagement: First, verify that this compound is engaging its primary target, eEF2, in your cells at the concentrations you are using. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Perform a Dose-Response Comparison: Correlate the dose-response curve of your observed phenotype with the dose-response curve for protein synthesis inhibition in the same cell line. A significant rightward shift in the potency for your observed phenotype compared to protein synthesis inhibition may suggest an off-target mechanism.
-
Use an Orthogonal Approach: Utilize siRNA to specifically knock down eEF2. If the phenotype observed with this compound is not replicated by eEF2 knockdown, it strongly suggests an off-target effect.
-
Investigate Downstream of Protein Synthesis: Consider if the observed phenotype could be an indirect consequence of inhibiting the synthesis of a short-lived regulatory protein. A time-course experiment may provide insights.
Q2: I'm observing significant cytotoxicity at concentrations of this compound that I expected to be selective for protein synthesis inhibition. How can I determine if this is on-target or off-target toxicity?
A2: Both on-target and off-target effects can lead to cytotoxicity. Distinguishing between them is crucial.
Recommended Troubleshooting Steps:
-
On-Target Toxicity Hypothesis: The shutdown of protein synthesis is ultimately lethal to cells. The observed cytotoxicity could be a direct result of this on-target effect.
-
Off-Target Toxicity Hypothesis: this compound could be interacting with other essential proteins, leading to cell death through a mechanism independent of protein synthesis inhibition.
-
Experimental Differentiation:
-
Compare with eEF2 Knockdown: Assess the level and timing of cell death following siRNA-mediated knockdown of eEF2. If the cytotoxicity profile matches that of this compound treatment, it supports an on-target mechanism.
-
Rescue Experiment (Hypothetical): If a this compound-resistant mutant of eEF2 were available, its overexpression should rescue cells from on-target toxicity but not from off-target effects.
-
Q3: How can I experimentally identify potential off-target proteins of this compound in my cellular model?
A3: Since known off-targets of this compound are not well-documented, you may need to perform target deconvolution experiments. These methods aim to identify the cellular binding partners of a small molecule.
Common Target Deconvolution Techniques:
-
Affinity-Based Pull-Down: This involves immobilizing this compound on a solid support (like beads) and using it to "pull down" interacting proteins from a cell lysate. These interacting proteins are then identified by mass spectrometry.[10]
-
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule. Cell lysates are treated with this compound and then a protease. Proteins that are not degraded are potential targets.[10]
-
Chemical Proteomics: This is a broader term that encompasses various advanced techniques to map the interactions of small molecules with the proteome.
Quantitative Data Summary
Table 1: Illustrative Dose-Response of this compound in HCT116 Cells
| Assay | Endpoint | IC50 (nM) |
| Protein Synthesis Inhibition | Puromycin Incorporation | 15 |
| Cell Viability | MTT Assay (72 hr) | 50 |
| Hypothetical Off-Target Pathway X Activation | Phospho-Protein X Western Blot | 500 |
Note: This table presents hypothetical data to illustrate how a user might compare the potency of this compound across different cellular effects. Actual values must be determined experimentally.
Table 2: Illustrative CETSA Data for eEF2 Target Engagement
| Treatment | Temperature (°C) | % Soluble eEF2 (Normalized to 37°C) |
| Vehicle (DMSO) | 52 | 100 |
| Vehicle (DMSO) | 56 | 55 |
| Vehicle (DMSO) | 60 | 20 |
| This compound (1 µM) | 52 | 100 |
| This compound (1 µM) | 56 | 95 |
| This compound (1 µM) | 60 | 75 |
Note: This table illustrates the expected thermal stabilization of eEF2 upon this compound binding. A rightward shift in the melting curve indicates target engagement.
Key Experimental Protocols
Protein Synthesis Assay (Puromycin-Based)
This assay measures the rate of new protein synthesis by detecting the incorporation of the tRNA analog, puromycin, into nascent polypeptide chains.
Methodology:
-
Cell Culture and Treatment: Plate cells to desired confluency. Treat with various concentrations of this compound or vehicle control for the desired duration.
-
Puromycin Labeling: Add puromycin to the cell culture medium (e.g., 1 µM final concentration) and incubate for 30 minutes.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for puromycin.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect using an enhanced chemiluminescence (ECL) substrate. The signal intensity corresponds to the rate of protein synthesis.
-
Cellular Thermal Shift Assay (CETSA) for eEF2 Target Engagement
This protocol determines if this compound binds to and stabilizes its target protein, eEF2, in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control at the desired concentration for 1-2 hours at 37°C.[9]
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes for each temperature point (e.g., a gradient from 45°C to 65°C). Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by a 3-minute cooling step at 4°C.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Fractionation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration for all samples.
-
Perform a Western blot as described above, using a primary antibody against eEF2.
-
Quantify the band intensities to determine the amount of soluble eEF2 at each temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.[8][12][13][14]
-
Western Blot for Downstream mTOR Pathway Analysis
This protocol assesses the phosphorylation status of key proteins in the mTOR pathway, which is a major regulator of protein synthesis.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and lyse as described previously.
-
Protein Quantification and SDS-PAGE: Determine protein concentrations, prepare samples with Laemmli buffer, and separate proteins on a 4-15% Tris-glycine gradient gel. Due to the large size of mTOR (~289 kDa), ensure efficient transfer to a PVDF membrane.[15][16][17][18]
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies for total and phosphorylated forms of mTOR, S6K1, and 4E-BP1.[15][17] Also include an antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate. Analyze the ratio of phosphorylated to total protein to determine the effect of this compound on mTOR pathway activity.
siRNA-Mediated Knockdown of eEF2
This protocol provides an orthogonal method to study the effects of inhibiting eEF2 function, allowing for comparison with this compound treatment.
Methodology:
-
siRNA Transfection:
-
Seed cells so they are 30-50% confluent at the time of transfection.
-
Transfect cells with siRNA targeting eEF2 or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target mRNA and protein.
-
Verification of Knockdown: Harvest a subset of the cells and confirm the reduction of eEF2 protein levels by Western blot.
-
Phenotypic Analysis: In a parallel set of wells, perform the cellular assay of interest and compare the results from the eEF2 knockdown cells to those treated with this compound and control cells. A similar phenotype between this compound treatment and eEF2 knockdown supports an on-target effect.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for differentiating on- and off-target effects.
Caption: Logical workflow for identifying unknown off-targets of this compound.
References
- 1. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Protein Synthesis by Puromycin Incorporation [bio-protocol.org]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 17. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Challenges in the chemical synthesis of Bouvardin derivatives.
Welcome to the Technical Support Center for the Chemical Synthesis of Bouvardin and its Derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions, and detailed protocols to navigate the complexities of synthesizing these intricate bicyclic hexapeptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core structure? A1: The total synthesis of this compound and its derivatives primarily revolves around two critical challenges: the construction of the 14-membered diaryl ether macrocycle (the cycloisodityrosine subunit) and the subsequent formation of the larger 18-membered macrocycle that completes the bicyclic hexapeptide framework.[1][2] A common approach, pioneered by researchers like Dale Boger, involves the synthesis of a linear peptide precursor containing all the necessary amino acid residues, followed by a key macrolactamization step to form the larger ring.[3][4] The diaryl ether bond is often formed earlier in the synthesis via nucleophilic aromatic substitution.
Q2: Why is the synthesis of this compound derivatives of interest to drug development professionals? A2: this compound and its derivatives are potent antitumor agents.[1] They exhibit their biological activity by inhibiting protein synthesis.[5] Specifically, this compound has been shown to block the dissociation of elongation factor 2 (EF2) from the ribosome in human cells, a novel mechanism of action that makes it a compelling candidate for cancer therapy.[5] The synthesis of derivatives allows for the exploration of structure-activity relationships (SAR), potentially leading to analogs with improved potency, selectivity, or pharmacokinetic properties.[2][4]
Q3: What are the most common challenges encountered during the synthesis of this compound derivatives? A3: The most significant hurdles include:
-
Low yields in the macrocyclization step: Forming the large, strained 18-membered ring is often inefficient.
-
Protecting group strategy: The multiple reactive functional groups on the amino acid residues necessitate a complex and robust orthogonal protecting group strategy to avoid unwanted side reactions.[6]
-
Controlling stereochemistry: The molecule contains multiple chiral centers, and maintaining or establishing the correct stereochemistry (diastereoselectivity) during reactions is critical and challenging.[7][8]
-
Synthesis of the cross-linked tyrosine subunit: The diaryl ether linkage requires specific and sometimes harsh conditions that can be incompatible with sensitive functional groups elsewhere in the molecule.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during your synthetic campaign.
Problem 1: Low yield during the final macrolactamization step.
Q: My head-to-tail macrolactamization to form the 18-membered ring is resulting in low yields (<10%) and significant formation of dimers or oligomers. What are the likely causes and solutions?
A: This is a classic challenge in macrocycle synthesis, primarily governed by reaction kinetics. The intramolecular cyclization (desired) is in competition with intermolecular polymerization (undesired).
Solutions:
-
High-Dilution Conditions: The most critical factor is concentration. The reaction must be run under high-dilution conditions (typically 0.1 to 1 mM) to favor the intramolecular pathway. This is usually achieved by the slow addition of the linear peptide precursor via a syringe pump over several hours to a large volume of solvent containing the coupling agent.
-
Choice of Coupling Agent: The efficiency of the amide bond formation is crucial. Some reagents are better suited for sterically hindered or conformationally constrained cyclizations. Consider screening different coupling agents.
-
Solvent and Temperature: The solvent can influence the conformation of the linear precursor, potentially pre-organizing it for cyclization. Aprotic polar solvents like DMF, DCM, or THF are common. Temperature should be optimized; while room temperature is a good starting point, gentle heating may sometimes overcome activation barriers, but can also promote side reactions.
Quantitative Comparison of Common Coupling Reagents for Macrolactamization
| Coupling Reagent | Additive | Base | Typical Yield Range (%) | Notes |
| HATU | HOAt | DIPEA | 25 - 45 | Often gives good results with minimal epimerization. |
| HBTU | HOBt | DIPEA | 20 - 35 | A classic choice, but can be prone to racemization at the C-terminal residue. |
| DPPA | - | NaHCO₃ | 15 - 30 | Azide-based method; can be effective but requires careful handling. |
| PyBOP | HOBt | DIPEA | 25 - 40 | Phosphonium-based reagent, generally efficient and fast. |
Yields are representative and highly substrate-dependent.
Problem 2: Poor Diastereoselectivity in a Key Bond-Forming Reaction.
Q: I am performing an aldol or Michael addition to install a side chain, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A: Diastereoselectivity is governed by the transition state energies of the competing reaction pathways. Modifying reaction parameters can favor one transition state over the other.
Solutions:
-
Temperature: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) often enhances diastereoselectivity by magnifying the small energy differences between transition states.
-
Lewis Acid/Catalyst: The choice of Lewis acid or catalyst can have a profound impact by coordinating to the substrate and sterically directing the approach of the nucleophile.[9] Catalyst control can even reverse the inherent diastereoselectivity of a reaction.[8]
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the reactivity of the reagents.
-
Additives: The presence of salt additives (e.g., LiCl, LiBr) can alter the aggregation state of reagents like lithium amides, which can significantly impact selectivity.[10]
Effect of Conditions on a Model Aldol Reaction Diastereomeric Ratio (d.r.)
| Lewis Acid | Solvent | Temperature (°C) | d.r. (syn:anti) |
| TiCl₄ | DCM | -78 | 95:5 |
| BF₃·OEt₂ | DCM | -78 | 70:30 |
| ZnCl₂ | THF | 0 | 55:45 |
| TiCl₄ | THF | -78 | 80:20 |
Data is illustrative for a typical substrate-controlled aldol reaction.
Problem 3: Failure of a Key Protecting Group Removal.
Q: I am attempting to remove a Boc group in the final step using TFA, but the reaction is either incomplete or is causing degradation of my product, possibly cleaving the diaryl ether bond.
A: This indicates a problem with protecting group orthogonality or product stability under the deprotection conditions.
Solutions:
-
Milder Deprotection Conditions: Instead of neat TFA, try a milder cocktail, such as 25-50% TFA in DCM. You can also add a scavenger like triisopropylsilane (TIS) to quench any cationic species that might promote side reactions.
-
Alternative Protecting Groups: If the core structure is inherently acid-sensitive, the protecting group strategy must be revised. For the N-terminus, an Fmoc group (removed under basic conditions with piperidine) or a Cbz group (removed by hydrogenolysis) would be orthogonal to acid-labile groups and might be more suitable for a late-stage deprotection.[11] Planning the synthesis to remove robust groups early and sensitive groups late is key.[6]
Key Experimental Protocols
Protocol: High-Dilution Macrolactamization using HATU
This protocol describes a general procedure for the key macrocyclization step to form the 18-membered ring of a this compound derivative precursor.
Materials:
-
Linear hexapeptide precursor (with N-terminal and side-chain protecting groups removed, except for those intended to remain in the final product)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Syringe pump
-
High-quality glassware, oven-dried and cooled under an inert atmosphere (N₂ or Ar)
Procedure:
-
Setup: In a large, three-neck round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet, add anhydrous DMF to achieve a final reaction concentration of approximately 0.5 mM. For example, to cyclize 0.1 mmol of precursor, use 200 mL of DMF.
-
Reagent Addition: To the stirring DMF, add DIPEA (4.0 equivalents relative to the peptide) and HATU (1.2 equivalents). Stir for 10 minutes at room temperature.
-
Precursor Preparation: Dissolve the linear hexapeptide precursor (1.0 equivalent) in a separate flask with a minimal amount of anhydrous DMF (e.g., 20 mL for 0.1 mmol).
-
Slow Addition: Draw the peptide solution into a gas-tight syringe and place it on a syringe pump. Set the pump to add the solution to the reaction flask over a period of 8-12 hours. The tip of the syringe needle should be submerged below the surface of the solvent in the reaction flask.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours. Monitor the reaction progress by LC-MS by taking small aliquots. Look for the disappearance of the starting material and the appearance of the desired product mass.
-
Workup:
-
Quench the reaction by adding a small amount of saturated aqueous NH₄Cl solution.
-
Remove the DMF under high vacuum at a moderate temperature (<40 °C).
-
Redissolve the residue in a large volume of ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to isolate the desired macrocyclic peptide.
Visualizations
Caption: General workflow for the synthesis of this compound and its derivatives.
Caption: Decision tree for troubleshooting low macrocyclization yields.
Caption: Orthogonality of common protecting groups in peptide synthesis.
References
- 1. Deoxythis compound and Bouyardin: Antitumor Agents - Dale Boger [grantome.com]
- 2. Design, synthesis and evaluation of this compound, deoxythis compound and RA-I-XIV pharmacophore analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boger Group – Professor Product Portal [sigmaaldrich.com]
- 5. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. First studies directed towards the diastereoselective synthesis of the BCD tricyclic core of brownin F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalyst-controlled diastereoselectivity reversal in the formation of dihydropyrans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
How to minimize Bouvardin toxicity in in vivo studies?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bouvardin in in vivo studies. The focus is on minimizing potential toxicity while maintaining experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cyclic hexapeptide originally isolated from the plant Bouvardia ternifolia. It functions as a protein synthesis inhibitor in eukaryotic cells.[1][2] Its specific mechanism involves binding to the 80S ribosome and stabilizing the eukaryotic elongation factor 2 (eEF2) on the ribosome. This action prevents the translocation of peptidyl-tRNA, thereby halting the elongation phase of protein synthesis.[3]
Q2: What are the potential applications of this compound in research?
A2: this compound has shown significant potential as an anti-tumor agent, particularly in combination with radiation therapy.[3][4] It has been observed to enhance the effects of radiation in preclinical models of head and neck cancer and glioma.[3] A synthetic derivative of this compound, SVC112, is also under investigation for its anti-cancer properties.[4]
Q3: What are the known toxicities of this compound in in vivo studies?
A3: Detailed public data on the specific LD50 (median lethal dose) or a comprehensive dose-response toxicity profile for this compound is limited. However, in some mouse xenograft studies, administration of this compound at doses effective for tumor growth inhibition in combination with radiation did not result in observable clinical signs of toxicity, such as significant weight loss (>10%), lethargy, or loss of appetite.[3] It is crucial to conduct preliminary dose-finding studies in your specific animal model to determine the maximum tolerated dose (MTD).
Q4: Are there any known strategies to specifically reduce this compound toxicity?
A4: While studies specifically detailing the reduction of this compound toxicity are not widely available, general strategies for reducing the toxicity of cyclic peptides and other anti-cancer agents can be considered. These include:
-
Formulation with drug delivery systems: Encapsulating this compound in nanoparticles or liposomes could potentially alter its biodistribution, leading to increased accumulation in tumor tissue and reduced exposure to healthy organs, thereby minimizing systemic toxicity.[5][6][7][8]
-
Chemical modification: The development of synthetic analogs, such as SVC112, suggests that modifying the structure of this compound could lead to derivatives with an improved therapeutic index (higher efficacy and lower toxicity).[4]
Troubleshooting Guide: Minimizing this compound Toxicity
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting/Mitigation Strategy |
| Significant Weight Loss or Morbidity in Animals | - Dose is too high.- Off-target toxicity due to broad inhibition of protein synthesis.- Solvent toxicity. | - Conduct a dose-escalation study: Start with a low dose and gradually increase to determine the MTD in your specific animal model and strain.- Monitor animals closely: Record body weight, food and water intake, and clinical signs of distress daily.- Consider alternative formulations: If using DMSO, ensure the final concentration is minimal. Explore formulating this compound in a less toxic vehicle or a drug delivery system. |
| Lack of Therapeutic Efficacy at Non-toxic Doses | - Insufficient drug concentration at the tumor site.- Poor bioavailability.- Rapid clearance from circulation. | - Optimize the dosing schedule: Investigate more frequent administration of lower doses.- Explore drug delivery systems: Nanoparticle or liposomal formulations can improve the pharmacokinetic profile and enhance tumor accumulation.[5][6][7][8]- Combination therapy: As demonstrated in several studies, this compound's efficacy is significantly enhanced when combined with radiation therapy.[3] |
| Inconsistent Results Between Experiments | - Variability in drug preparation.- Inconsistent administration technique.- Animal-to-animal variability. | - Standardize drug preparation: Use a consistent and validated protocol for dissolving and diluting this compound. A published method involves dissolving in DMSO and then diluting with 0.5% carboxymethylcellulose and saline.[3]- Ensure consistent administration: Use precise injection techniques (e.g., intraperitoneal, intravenous) and volumes.- Increase sample size: Use a sufficient number of animals per group to account for biological variability. |
Experimental Protocols
Standard In Vivo Administration Protocol for this compound in Mice
This protocol is adapted from a published study on this compound in a mouse xenograft model.[3] Researchers should optimize this protocol for their specific experimental needs.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. A previously reported concentration is 40 mg/mL.[3]
-
-
Preparation of Working Solution:
-
Dilute the DMSO stock solution with 0.5% carboxymethylcellulose. For example, dilute 5 µL of a 40 mg/mL stock with 45 µL of 0.5% carboxymethylcellulose.[3]
-
-
Preparation of Injection Solution:
-
Further dilute the working solution with sterile saline to the final desired concentration for injection. For instance, dilute 3 µL of the working stock into 100 µL of saline.[3]
-
-
Administration:
-
Administer the final injection solution to the mice via the desired route (e.g., intraperitoneally). The volume should be appropriate for the size of the animal.
-
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of this compound-induced inhibition of protein synthesis.
Experimental Workflow for Assessing this compound Toxicity and Efficacy
Caption: A typical workflow for in vivo studies involving this compound.
Logical Relationship for Toxicity Mitigation Strategies
Caption: Conceptual strategies for mitigating this compound's in vivo toxicity.
References
- 1. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of macromolecular synthesis in P388 mouse leukemia ascites cells by this compound (NSC 259968) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on Cyclic-Peptide Functionalized Nanoparticles for Tumor-Penetrating Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Protocols for Bouvardin and Radiation Co-treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bouvardin in combination with radiation therapy. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a radiation modulator?
A1: this compound is a protein synthesis inhibitor.[1][2][3] It enhances the effects of ionizing radiation by blocking the elongation step of translation.[1][2][3] Specifically, this compound stabilizes the interaction between the 80S ribosome and eukaryotic elongation factor 2 (eEF2), preventing the dissociation of eEF2 from the ribosome.[1][2][3] This action halts the synthesis of new proteins, including those critical for cell survival and recovery from radiation-induced damage, such as Cyclin D1.[1]
Q2: In which cancer models has the co-treatment of this compound and radiation shown efficacy?
A2: Preclinical studies have demonstrated the efficacy of this compound and radiation co-treatment in models of head and neck cancer (HNC) and glioma.[1][2][3] The combination has been shown to enhance the induction of clonogenic death in HNC and glioma cell lines and to improve antitumor effects in HNC tumor xenografts in mice.[1][2][3]
Q3: Does this compound enhance the effects of radiation in non-cancerous cells?
A3: Studies have shown that this compound is less potent and less able to enhance the effect of radiation on nontransformed cells compared to cancer cells, suggesting a potential therapeutic window.[1]
Q4: What is the primary cellular outcome of this compound and radiation co-treatment?
A4: The primary outcome is the enhancement of clonogenic death in cancer cells.[1][2][3] While the induction of apoptosis by the combination treatment is modest, the significant reduction in clonogenic growth is a key indicator of its efficacy.[1] In some cell lines, such as SNB-19 glioma cells, the combination treatment can lead to a senescence-like state.[1]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent results in clonogenic survival assays.
-
Potential Cause 1: Suboptimal timing of this compound and radiation co-treatment.
-
Solution: Based on established protocols, it is recommended to add this compound to the cell media immediately after irradiation.[1] The drug should be present for a defined period, typically 24 hours, after which it should be removed and replaced with fresh media.[1] Consistency in this timing is crucial for reproducible results.
-
-
Potential Cause 2: Cell-line specific responses.
-
Solution: The mechanisms by which this compound enhances radiation effects can differ between cell lines.[1] It is important to characterize the response of each cell line individually. For example, the effect on cell doubling and the induction of a senescence-like state can vary.[1] Perform initial dose-response curves for this compound alone and in combination with a fixed dose of radiation to determine the optimal concentrations for your specific cell line.
-
-
Potential Cause 3: Issues with this compound solubility and stability.
-
Solution: this compound is a cyclic hexapeptide and may have limited solubility in aqueous solutions.[4] Prepare a concentrated stock solution in an appropriate solvent like DMSO and then dilute it to the final concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). It is advisable to prepare fresh dilutions for each experiment to avoid potential degradation of the compound in the medium over time.
-
Issue 2: Low or no detectable enhancement of radiation effects.
-
Potential Cause 1: Inappropriate this compound concentration.
-
Solution: The IC50 of this compound can vary between cell lines.[1] Refer to the provided data tables for IC50 values in different cell lines as a starting point. Perform a dose-response experiment to determine the optimal concentration that shows a synergistic, not just additive, effect with radiation.
-
-
Potential Cause 2: Insufficient radiation dose.
-
Solution: Ensure that the radiation dose used is sufficient to induce a measurable effect on its own, but not so high that it completely eradicates the cells, masking any potential enhancement by this compound. A radiation dose-response curve should be generated for each cell line to identify a suitable dose range for combination studies.
-
In Vivo Experiments
Issue 3: High toxicity or adverse effects in animal models.
-
Potential Cause 1: Suboptimal dosing and scheduling.
-
Solution: The administration schedule of this compound and radiation needs to be carefully optimized in vivo. Consider factors such as the half-life of this compound and the timing of radiation delivery. It may be necessary to adjust the dose of this compound, the radiation dose, or the interval between treatments to minimize toxicity while maintaining efficacy.
-
-
Potential Cause 2: Formulation of this compound for in vivo use.
-
Solution: The formulation of this compound for in vivo administration is critical. Ensure that the vehicle used to dissolve and administer this compound is well-tolerated by the animals and does not interfere with the drug's activity. It may be necessary to explore different formulation strategies to improve solubility and bioavailability.
-
Issue 4: Lack of significant tumor growth inhibition.
-
Potential Cause 1: Insufficient drug delivery to the tumor.
-
Solution: Assess the pharmacokinetics and biodistribution of this compound to ensure adequate concentrations are reaching the tumor tissue. The route of administration (e.g., intraperitoneal, intravenous) can significantly impact drug delivery.
-
-
Potential Cause 2: Tumor model resistance.
-
Solution: Not all tumor models may be sensitive to this combination therapy. If significant tumor growth inhibition is not observed, consider testing the combination in different xenograft models or patient-derived xenograft (PDX) models that more closely recapitulate the heterogeneity of human tumors.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Detroit 562 | Head and Neck Cancer | 4.9 |
| FaDu | Head and Neck Cancer | 4.6 |
| SCC-25 | Head and Neck Cancer | 7.1 |
| SNB-19 | Glioma | 10.4 |
| U251 | Glioma | 10.9 |
| Detroit 551 | Nontransformed Fibroblast | 97.4 |
Data extracted from Gladstone et al. (2015).[1]
Table 2: Summary of In Vivo Xenograft Study Results (Detroit 562 cells)
| Treatment Group | Mean Tumor Volume (relative to control) | Statistical Significance (p-value) |
| This compound (low dose) | Partial Inhibition | Not specified |
| This compound (high dose) | Partial Inhibition | Not specified |
| Radiation (2 Gy x 2/week) | Partial Inhibition | Not specified |
| This compound (high dose) + Radiation | Significant Decrease | < 0.05 |
Data summarized from Gladstone et al. (2015). The study showed that the combination of this compound and radiation significantly decreased tumor volume compared to either treatment alone.[1]
Experimental Protocols
Clonogenic Survival Assay
-
Cell Seeding: Seed cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well in the untreated control. Allow cells to adhere for 24 hours.
-
Treatment: Irradiate the cells with the desired dose of ionizing radiation. Immediately following irradiation, replace the medium with fresh medium containing this compound at the desired concentration or the vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Drug Removal: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 9-14 days, depending on the cell line, to allow for colony formation.
-
Fixing and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a solution such as 10% formalin or a methanol/acetic acid mixture. Stain the colonies with a solution like 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Detroit 562) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
Treatment Administration:
-
Radiation: Deliver clinically relevant doses of radiation to the tumors (e.g., 2 Gy fractions).
-
This compound: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the experiment.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Mandatory Visualization
Caption: this compound inhibits protein synthesis, enhancing radiation-induced cell death.
Caption: Workflow for in vitro and in vivo co-treatment experiments.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a Radiation Modulator with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of this compound, deoxythis compound and RA-I-XIV pharmacophore analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Bouvardin in solution for long-term experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Bouvardin in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cyclic hexapeptide with potent antitumor activity. Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[1] It achieves this by binding to the 80S ribosome and stabilizing the eukaryotic elongation factor 2 (eEF2) on the ribosome, which halts the elongation phase of translation.[1][2]
Q2: What are the main challenges in using this compound for long-term experiments?
A2: Like many peptides, this compound is susceptible to degradation in aqueous solutions, which can affect its bioactivity and lead to inconsistent experimental results.[3][4][5][6] Key challenges include chemical instability (e.g., hydrolysis, oxidation) and physical instability (e.g., aggregation).[3][4][5][6]
Q3: What are the known cellular signaling pathways affected by this compound?
A3: this compound has been shown to suppress the Epidermal Growth Factor Receptor (EGFR), Mesenchymal-Epithelial Transition factor (MET), and AKT signaling pathways. By inhibiting these pathways, this compound can impact cell proliferation, survival, and migration.
Q4: How does the cyclic structure of this compound contribute to its stability?
A4: The cyclic structure of this compound provides conformational rigidity, which can enhance its resistance to proteolytic degradation compared to linear peptides.[7][8] This rigidity helps maintain its bioactive conformation and can reduce its susceptibility to enzymatic attack.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity over time | Degradation of this compound in solution due to factors like pH, temperature, or oxidation. | Optimize the storage conditions. Store stock solutions at -20°C or -80°C in a suitable buffer (e.g., citrate or acetate buffer, pH 4-6). For working solutions, prepare fresh and use promptly. Consider adding excipients like sucrose or mannitol to enhance stability. |
| Precipitation or cloudiness in this compound solution | Aggregation of this compound molecules, which can be influenced by pH, ionic strength, and temperature. | Ensure the pH of the solution is within the optimal range for this compound's solubility. Avoid repeated freeze-thaw cycles. Consider using a formulation with stabilizing excipients. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation. | Perform a stability study under your specific experimental conditions to determine the rate of degradation. Use a validated analytical method, such as RP-HPLC, to quantify the concentration of intact this compound before each experiment. |
| Potential for N-terminal degradation | Peptides with certain N-terminal amino acids can be susceptible to specific degradation reactions. This compound contains N-methylated amino acids which can influence its stability.[9][10] | While N-methylation can protect against some forms of degradation, it's still crucial to control pH and temperature. If N-terminal degradation is suspected, LC-MS analysis can be used to identify specific degradation products. |
Quantitative Data on Peptide Stability
Table 1: Effect of pH on the Stability of a Cyclic Hexapeptide in Aqueous Solution at 37°C [11]
| pH | Half-life (t½) in hours |
| 2.0 | 10 |
| 3.0 | 25 |
| 4.0 | 80 |
| 4.7 | ~100 (most stable) |
| 6.0 | 60 |
| 7.4 | 30 |
| 9.0 | 15 |
| 10.5 | 5 |
Disclaimer: This data is for a different cyclic hexapeptide and should be used as a general guide. It is highly recommended to perform a specific stability study for this compound under your experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a this compound stock solution with enhanced stability for long-term storage.
Materials:
-
This compound (lyophilized powder)
-
Citrate buffer (50 mM, pH 5.0)
-
Sucrose
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 50 mM citrate buffer solution at pH 5.0.
-
Dissolve sucrose in the citrate buffer to a final concentration of 5% (w/v).
-
Accurately weigh the lyophilized this compound powder.
-
Dissolve the this compound in the citrate-sucrose buffer to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound using RP-HPLC
Objective: To determine the stability of this compound in a specific solution over time by quantifying the remaining intact peptide.
Materials:
-
This compound solution to be tested
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Incubator or water bath at the desired temperature
Procedure:
-
Prepare the this compound solution in the desired buffer and at the desired concentration.
-
Immediately inject a sample (t=0) into the RP-HPLC system to determine the initial peak area of intact this compound.
-
Incubate the remaining solution at the desired temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it into the RP-HPLC system.
-
Monitor the peak area of the intact this compound peak at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Workflow for assessing this compound stability.
Caption: Inhibition of protein synthesis elongation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. researchgate.net [researchgate.net]
- 8. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics and mechanism of degradation of a cyclic hexapeptide (somatostatin analogue) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Protein Synthesis Inhibitors: Bouvardin's Unique Mechanism of Action
In the landscape of biomedical research and drug development, small molecules that inhibit protein synthesis are invaluable tools for dissecting cellular processes and serve as potential therapeutic agents. This guide provides a detailed comparison of Bouvardin with other well-characterized protein synthesis inhibitors: Cycloheximide, Puromycin, and Anisomycin. We delve into their distinct mechanisms of action, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate inhibitor for their experimental needs.
Mechanism of Action: A Tale of Different Targets
The efficacy of protein synthesis inhibitors lies in their ability to target specific steps of the translation process, which can be broadly divided into initiation, elongation, and termination. This compound, Cycloheximide, Puromycin, and Anisomycin each have a unique molecular mechanism, leading to distinct cellular outcomes.
This compound , a cyclic hexapeptide isolated from the plant Bouvardia ternifolia, presents a novel mechanism of action that sets it apart from many other translation inhibitors. It specifically targets the elongation phase of protein synthesis by locking eukaryotic elongation factor 2 (eEF2) onto the 80S ribosome.[1][2] This action stabilizes the ribosome-eEF2 complex, preventing the dissociation of eEF2, which is a crucial step for the translocation of the ribosome along the mRNA.[1][2] This unique mode of inhibition makes this compound a subject of interest, particularly in cancer research, where it has been shown to enhance the effects of radiation therapy.[1][3] The binding site for this compound on the 80S ribosome appears to be distinct from that of Cycloheximide.[4]
Cycloheximide , a widely used laboratory reagent, also inhibits the elongation step of translation.[5] It binds to the E-site (exit site) of the large (60S) ribosomal subunit, thereby interfering with the translocation of tRNA from the A-site (aminoacyl site) and P-site (peptidyl site) to the P-site and E-site, respectively.[3][5][6] This effectively halts the movement of the ribosome along the mRNA.
Puromycin is an aminonucleoside antibiotic that acts as a structural analog of the 3' end of aminoacyl-tRNA.[7][8] This mimicry allows it to enter the A-site of the ribosome, where it is incorporated into the C-terminus of the nascent polypeptide chain.[8] This incorporation leads to the premature termination of translation, resulting in the release of truncated and non-functional peptides.[7] Puromycin is effective in both prokaryotic and eukaryotic systems.[7]
Anisomycin is another potent inhibitor of protein synthesis that targets the peptidyl transferase center of the 60S ribosomal subunit.[9][10] By binding to this catalytic site, Anisomycin blocks the formation of peptide bonds, a critical step in the elongation of the polypeptide chain.[11] Beyond its role as a translation inhibitor, Anisomycin is also known to be a potent activator of stress-activated protein kinases (SAPKs), such as JNK and p38 MAP kinase.[9][11]
Quantitative Comparison of Inhibitory Activity
A direct comparison of the potency of these inhibitors is crucial for experimental design. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The table below summarizes the IC50 values for this compound, Cycloheximide, and Puromycin from a study using HepG2 cells and primary rat hepatocytes (PRH). It is important to note that IC50 values can vary depending on the experimental system.
| Inhibitor | Cell Type | IC50 (nmol/L) |
| Cycloheximide | HepG2 | 6600 ± 2500 |
| PRH | 290 ± 90 | |
| Puromycin | HepG2 | 1600 ± 1200 |
| PRH | 2000 ± 2000 |
Data adapted from a study assessing protein synthesis inhibition over 72 hours.[12][13]
Another study reported that this compound inhibited the translation of luciferase mRNA in rabbit reticulocyte lysates with an IC50 in the low nanomolar range and similarly inhibited new protein synthesis in Detroit 562 human head and neck cancer cells with an IC50 in the nanomolar range.[3] Anisomycin has been shown to inhibit cell growth in U251 and U87 cells with IC50 values of 0.233 and 0.192 µmol/L, respectively, after 48 hours.[14] Due to the different experimental setups, a direct comparison of the potency of all four inhibitors from a single data set is not currently available.
Experimental Protocols
To aid researchers in their studies of protein synthesis, we provide detailed methodologies for two key experimental techniques used to characterize the effects of these inhibitors.
In Vitro Translation Assay
This assay is used to quantify the direct inhibitory effect of a compound on protein synthesis in a cell-free system.
Principle: A cell-free extract (e.g., rabbit reticulocyte lysate or wheat germ extract) containing all the necessary components for translation is programmed with a reporter mRNA (e.g., luciferase). The activity of the newly synthesized reporter protein is measured, which is directly proportional to the rate of protein synthesis. The assay is performed in the presence and absence of the inhibitor to determine its effect.
Protocol:
-
Reaction Setup: On ice, prepare a master mix containing the cell-free lysate, reaction buffer, amino acid mixture, and the reporter mRNA according to the manufacturer's instructions.
-
Inhibitor Addition: Prepare serial dilutions of the protein synthesis inhibitor in a suitable solvent (e.g., DMSO). Add a small volume of the diluted inhibitor or vehicle control to the reaction tubes.
-
Initiation of Translation: Transfer the master mix to the reaction tubes containing the inhibitor and mix gently.
-
Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 30°C for rabbit reticulocyte lysate) for a specified time (e.g., 60-90 minutes).
-
Quantification: Stop the reaction and measure the amount of newly synthesized reporter protein. For luciferase, this is done by adding a luciferin substrate and measuring the resulting luminescence with a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the data to determine the IC50 value.
Polysome Profiling
This technique is used to analyze the status of translation in intact cells by separating ribosomes and polysomes based on their size.
Principle: Cells are treated with an elongation inhibitor (like cycloheximide) to "freeze" ribosomes on the mRNA. The cell lysate is then fractionated by ultracentrifugation through a sucrose density gradient. The distribution of ribosomes across the gradient (monosomes vs. polysomes) provides a snapshot of the translational activity in the cell. Elongation inhibitors typically cause an accumulation of polysomes, while initiation inhibitors lead to their disassembly.
Protocol:
-
Cell Treatment: Treat cells in culture with the protein synthesis inhibitor or vehicle control for the desired time. Add cycloheximide (e.g., 100 µg/mL) for a short period before harvesting to stabilize polysomes.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents, RNase inhibitors, and cycloheximide on ice.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in centrifuge tubes.
-
Loading and Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 40,000 rpm) for several hours at 4°C.
-
Fractionation and Analysis: After centrifugation, the gradient is fractionated from top to bottom. The absorbance at 254 nm is continuously measured to generate a polysome profile, which shows peaks corresponding to the 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.
-
RNA/Protein Analysis (Optional): RNA or protein can be extracted from the collected fractions for further analysis (e.g., qRT-PCR or Western blotting) to determine the association of specific mRNAs or proteins with different ribosomal fractions.
Visualizing the Mechanisms and Pathways
The following diagrams, generated using the DOT language, illustrate the mechanisms of action of the compared protein synthesis inhibitors and a relevant signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Polysome profiling - Wikipedia [en.wikipedia.org]
- 3. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 6. In vitro research method for screening inhibitors of protein translation [norecopa.no]
- 7. benchchem.com [benchchem.com]
- 8. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. rndsystems.com [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anisomycin activates p38 MAP kinase to induce LTD in mouse primary visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Bouvardin vs. cycloheximide: a comparative study on translation inhibition.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent eukaryotic protein synthesis inhibitors: Bouvardin and Cycloheximide. By examining their distinct mechanisms of action, inhibitory potencies, and effects on cellular signaling, this document serves as a comprehensive resource for researchers designing experiments in molecular biology, oncology, and drug discovery.
At a Glance: Key Differences
| Feature | This compound | Cycloheximide |
| Primary Mechanism | Stabilizes the eEF2-80S ribosome complex, preventing eEF2 dissociation.[1] | Binds to the E-site of the 60S ribosomal subunit, inhibiting eEF2-mediated translocation.[2][3][4] |
| Binding Site | 80S ribosome, at a site involved with eEF2 interaction, distinct from the cycloheximide site.[5] | E-site of the 60S ribosomal subunit.[2][4] |
| Effect on eEF2 | Locks eEF2 onto the ribosome, leading to its accumulation in the 80S fraction.[1] | Does not cause accumulation of eEF2 on the ribosome.[1] |
| Reversibility | Inhibition is partially reversible.[6] | Inhibition is rapid and readily reversible upon removal from culture medium.[7] |
| Primary Applications | Antitumor research, radiosensitizer studies.[1][6][8] | General laboratory tool for protein half-life studies, ribosome profiling, and inducing apoptosis.[3][7] |
Mechanism of Action: A Tale of Two Elongation Blockades
Both this compound and Cycloheximide target the elongation phase of eukaryotic translation, but their molecular tactics are fundamentally different.
Cycloheximide (CHX) acts as a classic competitive inhibitor. It binds within the E-site (Exit site) of the 60S large ribosomal subunit.[2][4] This occupation of the E-site physically obstructs the translocation step, a crucial movement where the ribosome advances one codon along the mRNA. This step is mediated by eukaryotic Elongation Factor 2 (eEF2). By blocking the path, Cycloheximide effectively freezes the ribosome after one round of translocation, preventing the subsequent binding of the next aminoacyl-tRNA and halting polypeptide chain growth.[2]
This compound , a cyclic hexapeptide, employs a more intricate mechanism. Instead of simply blocking a ribosomal site, it functions as a molecular "glue." It stabilizes the interaction between eEF2 and the 80S ribosome, preventing the timely dissociation of eEF2 after GTP hydrolysis.[1][8] This dissociation is essential for the ribosome to be ready for the next cycle of elongation. By locking eEF2 in place, this compound creates a stalled 80S-eEF2 complex, thereby arresting translation.[1] This unique mechanism has been demonstrated by the specific accumulation of eEF2 in the 80S ribosome fraction of this compound-treated cells, an effect not observed with Cycloheximide.[1]
Quantitative Performance: Inhibitory Potency
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes reported IC₅₀ values for this compound and Cycloheximide across various experimental systems. It is important to note that these values can vary significantly based on the cell line, experimental conditions, and assay type.
| Inhibitor | System / Cell Line | Assay | IC₅₀ Value | Reference(s) |
| This compound | Rabbit Reticulocyte Lysate | In vitro translation (luciferase mRNA) | Low nM range | [9] |
| Detroit 562 (HNC) Cells | Protein Synthesis Inhibition | nM range | [9] | |
| SVC112 (this compound analog) | In vitro translation (capless luciferase) | 81 ± 16 nM | [10] | |
| Cycloheximide | HeLa Cells | Protein Synthesis Inhibition | 532.5 nM | [11] |
| CEM (T-cell leukemia) | Protein Synthesis Inhibition | 120 nM | [11] | |
| Vero Cells | MERS-CoV Activity | 160 nM | ||
| Primary Rat Hepatocytes | Protein Synthesis Inhibition | 290 ± 90 nM | [12] | |
| HepG2 Cells | Protein Synthesis Inhibition | 6.6 ± 2.5 µM | [12][13] |
Impact on Cellular Signaling Pathways
Beyond their primary role in translation, both inhibitors can influence cellular signaling cascades, which is a crucial consideration for experimental interpretation.
This compound and its analogs have been shown to impact key cancer-related pathways. Deoxythis compound, a derivative, suppresses the phosphorylation and signaling of EGFR, MET, and AKT, pathways critical for cell growth and survival in non-small cell lung cancer.
Cycloheximide has more varied and context-dependent effects on signaling. It can disrupt the actin cytoskeleton by suppressing RhoA signaling.[14] In other contexts, it can activate pro-survival pathways like PI3K/AKT and stimulate the MEK1/ERK pathway.[14] This activation of survival pathways can sometimes confound studies on protein half-life, as it may alter protein degradation rates.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
In Vitro Translation Assay (Rabbit Reticulocyte Lysate)
Objective: To quantify the inhibitory effect of this compound or Cycloheximide on the translation of a specific mRNA in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate (commercially available, e.g., Promega)
-
Amino Acid Mixture (minus methionine)
-
³⁵S-methionine
-
Reporter mRNA (e.g., Luciferase mRNA)
-
This compound and Cycloheximide stock solutions
-
Nuclease-free water
-
SDS-PAGE loading buffer
Protocol:
-
On ice, prepare a master mix containing rabbit reticulocyte lysate, the amino acid mixture, and RNase inhibitor.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of this compound, Cycloheximide, or vehicle control (e.g., DMSO) to the respective tubes.
-
Add the reporter mRNA and ³⁵S-methionine to each tube to initiate the translation reaction.
-
Incubate the reactions at 30°C for 60-90 minutes.[8]
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Analyze the translated, radiolabeled protein products by SDS-PAGE and autoradiography.
-
Quantify the band intensities to determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.
Polysome Profiling
Objective: To visualize the effect of translation inhibitors on the distribution of ribosomes on mRNA. Elongation inhibitors typically cause an increase in polysomes, while initiation inhibitors cause their collapse into monosomes.
Materials:
-
Cultured cells
-
Cycloheximide (for pre-treatment to stall ribosomes)
-
Lysis buffer (containing CHX)
-
Sucrose solutions (e.g., 10% and 50%) for gradient preparation
-
Ultracentrifuge and tubes
-
Gradient fractionation system with a UV detector (254 nm)
Protocol:
-
Treat cultured cells with this compound, Cycloheximide, or vehicle for the desired time.
-
Prior to harvesting, add 100 µg/mL Cycloheximide to the culture medium for 5-10 minutes to immobilize ribosomes on mRNA.
-
Wash cells with ice-cold PBS containing 100 µg/mL Cycloheximide.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet nuclei and mitochondria; the supernatant contains the polysomes.
-
Carefully layer the cytoplasmic lysate onto a prepared 10-50% sucrose gradient.
-
Perform ultracentrifugation at high speed (e.g., ~39,000 rpm) for several hours at 4°C to separate ribosomal subunits, monosomes, and polysomes by size.
-
Fractionate the gradient from top to bottom using a fractionation system, continuously monitoring the absorbance at 254 nm.
-
The resulting profile will show peaks corresponding to 40S, 60S, 80S (monosome), and polysomes. Compare the profiles from treated and untreated samples.
Western Blot for eEF2 Association with Ribosomes
Objective: To specifically test this compound's mechanism of stabilizing the eEF2-ribosome complex.
Materials:
-
Cell lysate from polysome profiling (specifically the 80S fraction) or from co-immunoprecipitation.
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Primary antibodies (anti-eEF2, anti-RPL13a or other ribosomal protein for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Collect the 80S fractions from the polysome profiles of control and this compound-treated cells.
-
Precipitate the proteins from these fractions (e.g., using TCA).
-
Resuspend protein pellets in SDS-PAGE loading buffer and run on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against eEF2 overnight at 4°C.
-
Wash the membrane and incubate with a HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the chemiluminescent substrate, and image the blot.
-
Strip and re-probe the blot with an antibody against a ribosomal protein (e.g., RPL13a) to serve as a loading control for the 80S fraction.
-
Compare the amount of eEF2 in the 80S fraction between control and this compound-treated samples. A significant increase in the this compound lane indicates stabilization of the eEF2-ribosome complex.[1]
Conclusion
This compound and Cycloheximide, while both potent inhibitors of translation elongation, are not interchangeable. Cycloheximide remains a versatile and economical tool for general protein synthesis inhibition, valued for its rapid and reversible action.[7] However, researchers must be aware of its potential to activate cellular signaling pathways that could influence experimental outcomes.[14]
This compound presents a more specific and unique mechanism of action, making it a valuable tool for studying the intricacies of the eEF2-ribosome interaction and for applications in cancer research where its antitumor properties are of interest.[1] Its ability to lock eEF2 onto the ribosome provides a distinct experimental advantage for dissecting the translation elongation cycle. The choice between these two inhibitors should be guided by the specific scientific question, the experimental system, and a clear understanding of their distinct molecular interactions and cellular consequences.
References
- 1. Synthesis and cytotoxic evaluation of cycloheximide derivatives as potential inhibitors of FKBP12 with neuroregenerative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro translation using rabbit reticulocyte lysate. [bio-protocol.org]
- 3. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of macromolecular synthesis in P388 mouse leukemia ascites cells by this compound (NSC 259968) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Efficacy of Bouvardin compared to other anti-cancer agents in P388 leukemia cells.
In the landscape of anti-leukemic drug discovery, the cyclic hexapeptide Bouvardin has demonstrated significant efficacy against P388 murine leukemia cells. This guide provides a comprehensive comparison of this compound's performance against other established anti-cancer agents, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look into its mechanism of action, comparative cytotoxicity, and the experimental protocols used for its evaluation.
Comparative Efficacy Against P388 Leukemia Cells
The cytotoxic activity of this compound and other anti-cancer agents against the P388 murine leukemia cell line is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.
| Compound | IC50 (µM) | Primary Mechanism of Action |
| This compound | ~0.01* | Protein Synthesis Inhibition |
| Doxorubicin | ~0.02 - 0.2 | DNA Intercalation and Topoisomerase II Inhibition |
| Cisplatin | Varies | DNA Cross-linking |
| Vincristine | Varies | Microtubule Inhibition |
| Hydroxyurea | ~10 - 50 | Ribonucleotide Reductase Inhibition |
*Note: While multiple sources confirm this compound's high activity in P388 cells[1][2], a precise IC50 value from a direct comparative study was not available. The value presented is an approximation based on its average IC50 of ~10 nM across the NCI-60 human cancer cell line panel[3].
Mechanism of Action: A Unique Approach to Halting Cancer Growth
This compound exerts its anti-cancer effects through a distinct mechanism of action: the inhibition of protein synthesis.[1][2] Unlike many other chemotherapeutic agents that target DNA replication or microtubule formation, this compound specifically targets the elongation phase of translation.
The proposed mechanism involves this compound binding to the 80S ribosome and stabilizing the elongation factor 2 (EF2) in a post-translocation state. This stabilization prevents the release of EF2 from the ribosome, a crucial step for the next round of peptide elongation. By locking EF2 onto the ribosome, this compound effectively halts the production of proteins essential for cell growth and survival, leading to cell death.
The inhibition of protein synthesis by this compound can subsequently trigger downstream apoptotic pathways. The accumulation of unfolded proteins due to translational arrest can lead to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR). Prolonged UPR can initiate apoptosis through the IRE1α-XBP1s signaling axis. Furthermore, studies on this compound derivatives have shown the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.
Experimental Protocols
The determination of the cytotoxic effects of this compound and other anti-cancer agents on P388 leukemia cells is typically performed using a cell viability assay, such as the MTT assay.
MTT Assay for P388 Leukemia Cells (Suspension Cells)
Objective: To determine the concentration of an anti-cancer agent that inhibits the growth of P388 leukemia cells by 50% (IC50).
Materials:
-
P388 murine leukemia cells
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)
-
This compound and other anti-cancer agents of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in isopropanol or acidified SDS solution)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest P388 cells during their exponential growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension in complete culture medium to a final concentration of approximately 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and other test compounds in complete culture medium. It is advisable to test a wide range of concentrations to generate a complete dose-response curve.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a no-cell control (medium only).
-
Add 100 µL of the medium containing the different concentrations of the anti-cancer agents to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Reagent Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Centrifuge the 96-well plate to pellet the cells and formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Molecular Interactions and Experimental Design
To better understand the processes described, the following diagrams illustrate the signaling pathway of this compound and the general workflow of a cytotoxicity assay.
Caption: this compound's mechanism of action leading to apoptosis.
Caption: A typical workflow for determining IC50 values.
References
- 1. Effect of this compound (NSC 259968) on the growth characteristics an nucleic acids and protein syntheses profiles of P388 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of macromolecular synthesis in P388 mouse leukemia ascites cells by this compound (NSC 259968) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Bouvardin's effect on different cancer cell types.
A comprehensive review of the anti-cancer properties of Bouvardin, a cyclic hexapeptide isolated from the Mexican plant Bouvardia terniflora, reveals its potent inhibitory effects across a diverse range of cancer cell types. This guide synthesizes available experimental data on this compound's cytotoxicity, its influence on apoptosis and the cell cycle, and delves into its molecular mechanism of action, providing a valuable resource for researchers and drug development professionals.
This compound has demonstrated significant growth-inhibitory effects against numerous cancer cell lines, with a notable potency in specific cancer types. Its primary mechanism of action is the inhibition of protein synthesis through the disruption of translation elongation.[1] This unique mode of action makes it a compelling candidate for further investigation as a therapeutic agent.
Comparative Cytotoxicity of this compound
This compound's efficacy varies across different cancer cell lineages. Data from the National Cancer Institute's (NCI) 60-cell line screen provides a broad overview of its cytotoxic activity, measured as the concentration required to inhibit cell growth by 50% (GI50).
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | 0.009 |
| HL-60(TB) | 0.011 | |
| K-562 | 0.013 | |
| MOLT-4 | 0.009 | |
| RPMI-8226 | 0.013 | |
| SR | 0.010 | |
| Non-Small Cell Lung Cancer | A549/ATCC | 0.014 |
| EKVX | 0.016 | |
| HOP-62 | 0.014 | |
| HOP-92 | 0.013 | |
| NCI-H226 | 0.015 | |
| NCI-H23 | 0.014 | |
| NCI-H322M | 0.014 | |
| NCI-H460 | 0.013 | |
| NCI-H522 | 0.015 | |
| Colon Cancer | COLO 205 | 0.013 |
| DLD-1 | 0.014 | |
| HCT-116 | 0.014 | |
| HCT-15 | 0.016 | |
| HT29 | 0.014 | |
| KM12 | 0.013 | |
| SW-620 | 0.013 | |
| CNS Cancer | SF-268 | 0.012 |
| SF-295 | 0.021 | |
| SF-539 | 0.012 | |
| SNB-19 | 0.012 | |
| SNB-75 | 0.013 | |
| U251 | 0.012 | |
| Melanoma | LOX IMVI | 0.011 |
| MALME-3M | 0.012 | |
| M14 | 0.012 | |
| SK-MEL-2 | 0.013 | |
| SK-MEL-28 | 0.016 | |
| SK-MEL-5 | 0.012 | |
| UACC-257 | 0.012 | |
| UACC-62 | 0.011 | |
| Ovarian Cancer | IGROV1 | 0.014 |
| OVCAR-3 | 0.016 | |
| OVCAR-4 | 0.014 | |
| OVCAR-5 | 0.014 | |
| OVCAR-8 | 0.013 | |
| SK-OV-3 | 0.017 | |
| Renal Cancer | 786-0 | 0.014 |
| A498 | 0.017 | |
| ACHN | 0.015 | |
| CAKI-1 | 0.016 | |
| RXF 393 | 0.015 | |
| SN12C | 0.014 | |
| TK-10 | 0.013 | |
| UO-31 | 0.014 | |
| Prostate Cancer | PC-3 | 0.015 |
| DU-145 | 0.016 | |
| Breast Cancer | MCF7 | 0.016 |
| MDA-MB-231/ATCC | 0.015 | |
| HS 578T | 0.015 | |
| BT-549 | 0.013 | |
| T-47D | 0.016 | |
| MDA-MB-435 | 0.012 |
Data sourced from the NCI Developmental Therapeutics Program (DTP) In Vitro Cell Line Screening Project for this compound (NSC 259968). The GI50 value is the concentration of the drug that causes 50% growth inhibition.
Experimental Protocols
The following are standardized protocols for key assays used to evaluate the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells based on plasma membrane changes and permeability.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, measuring long-term reproductive viability after treatment.
-
Cell Seeding: Plate a known number of cells into multi-well plates.
-
Treatment: Treat the cells with this compound for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug and incubate the cells for a period that allows for colony formation (typically 1-2 weeks).
-
Staining and Counting: Fix the colonies with a solution such as 4% paraformaldehyde and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the plating efficiency and surviving fraction to determine the effect of the treatment.
Mechanism of Action: Signaling Pathways and Cellular Effects
This compound's primary molecular target is the eukaryotic ribosome, where it inhibits protein synthesis by preventing the dissociation of elongation factor 2 (eEF2) from the ribosome.[1] This action halts the translation elongation cycle, leading to a global reduction in protein production. The downstream consequences of this inhibition are profound, affecting multiple cellular processes critical for cancer cell survival and proliferation.
Cell Cycle Arrest
A key consequence of this compound-induced protein synthesis inhibition is the arrest of the cell cycle, primarily at the G2/M transition. This is attributed to the reduced expression of critical cell cycle regulatory proteins such as Cyclin D1 and Cdk1.[1] By halting cell cycle progression, this compound prevents cancer cells from dividing and proliferating.
Induction of Apoptosis
While the induction of apoptosis by this compound appears to be cell-type dependent, studies have shown that it can trigger programmed cell death in certain cancer cells. The inhibition of protein synthesis can lead to cellular stress and the activation of apoptotic pathways. However, in some cell lines, such as the glioma cell line SNB-19 and the head and neck cancer cell line Det562, significant apoptosis was not observed, suggesting that other mechanisms like senescence or a transient decrease in cell doubling may contribute to its anti-cancer effects in these contexts.[1]
Conclusion
This compound presents a promising profile as an anti-cancer agent with a distinct mechanism of action. Its ability to inhibit protein synthesis leads to potent cytotoxic effects and cell cycle arrest in a wide array of cancer cell types. While its apoptotic-inducing capabilities may be context-dependent, its overall impact on cancer cell proliferation is significant. Further research is warranted to fully elucidate the nuances of its signaling pathways and to explore its therapeutic potential in combination with other anti-cancer therapies. The data presented in this guide provides a solid foundation for such future investigations.
References
Unraveling Bouvardin's Therapeutic Potential: A Comparative Analysis of Cross-Resistance with Chemotherapeutic Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of Bouvardin's cross-resistance with other chemotherapeutic drugs. While direct quantitative cross-resistance data for this compound is limited in publicly available literature, this document synthesizes existing preclinical data on this compound's activity, details relevant experimental methodologies, and explores potential mechanisms of resistance to provide a framework for future investigation.
This compound, a cyclic hexapeptide isolated from the plant Bouvardia ternifolia, has demonstrated antitumor activity by inhibiting protein synthesis.[1] Its unique mechanism of action, targeting the 80S ribosome and interfering with the function of elongation factor 2 (EF2), makes it a compelling candidate for further cancer research.[2] This guide delves into studies exploring its efficacy, both as a standalone agent and in combination therapies, and discusses the critical aspect of cross-resistance with established chemotherapeutic drugs.
Data Presentation: Evaluating this compound's Efficacy
While direct cross-resistance studies are not extensively available, existing data provides insights into this compound's potency across various cancer cell lines and its synergistic effects with other cancer treatments.
Table 1: Anti-proliferative Activity of this compound in Canine Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Soft Tissue Sarcoma | STA-1 | >10 |
| DEN-4 | >10 | |
| Carcinoma | C-2 | >10 |
| M-3 | >10 | |
| M-4 | >1 | |
| A-5 | >1 | |
| Melanoma | Mel-1 | <1 |
| Mel-2 | <1 | |
| Mel-3 | <1 | |
| Hematopoietic | Hem-1 | <1 |
| Hem-2 | <1 | |
| Hem-3 | <1 | |
| Hem-4 | <1 | |
| Hem-5 | <1 | |
| Hem-6 | <1 |
This data is derived from a study on a panel of canine tumor cell lines. The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
Table 2: Synergistic Effects of this compound with Other Cancer Therapies
| Combination Agent | Cancer Type | Effect |
| Ionizing Radiation | Head and Neck Cancer, Glioma | Enhanced clonogenic death |
| Taxol (Paclitaxel) | Head and Neck Cancer | Synergistic |
This table summarizes the qualitative outcomes of combining this compound with radiation and a conventional chemotherapeutic drug.
Conceptual Table 3: Illustrative Example of a Cross-Resistance Study
| Cell Line | Primary Resistance | IC50 this compound (nM) | IC50 Doxorubicin (nM) | IC50 Cisplatin (µM) |
| Parental Cell Line | None | [Hypothetical Value] | [Baseline Value] | [Baseline Value] |
| Doxorubicin-Resistant Subline | Doxorubicin | [Hypothetical Value] | [Increased Value] | [Value to be determined] |
| Cisplatin-Resistant Subline | Cisplatin | [Hypothetical Value] | [Value to be determined] | [Increased Value] |
| This compound-Resistant Subline | This compound | [Increased Value] | [Value to be determined] | [Value to be determined] |
This table is a hypothetical representation to illustrate how cross-resistance data would be presented. Currently, there is a lack of published studies with this specific quantitative data for this compound.
Experimental Protocols
Understanding the methodologies used to assess drug efficacy and resistance is crucial for interpreting data and designing future studies.
Cell Viability Assays
Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound. The MTT and MTS assays are commonly used colorimetric methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol: [1][3]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and control vehicle for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol: [1][3]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
MTS Reagent Addition: Add the MTS reagent, which is often combined with an electron coupling agent like phenazine ethosulfate (PES), directly to the cell culture medium.
-
Incubation: Incubate for 1-4 hours at 37°C. The MTS is reduced by viable cells to a soluble formazan product.
-
Absorbance Reading: Measure the absorbance at a wavelength of around 490 nm. No solubilization step is required.
Development of Drug-Resistant Cell Lines
Generating drug-resistant cell lines is a key step in studying resistance mechanisms and cross-resistance profiles.[4][5]
General Protocol:
-
Initial IC50 Determination: Determine the initial IC50 of the drug of interest in the parental cancer cell line.
-
Stepwise Dose Escalation: Culture the parental cells in the presence of the drug at a concentration below the IC50 (e.g., IC10-IC20).
-
Recovery and Subculture: Once the cells recover and resume proliferation, subculture them and increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Selection of Resistant Population: Continue this process of dose escalation and recovery for several months. This selects for a population of cells that can survive and proliferate at higher drug concentrations.
-
Confirmation of Resistance: Periodically determine the IC50 of the drug in the treated cell population. A significant increase in the IC50 compared to the parental cell line confirms the development of resistance.
-
Clonal Selection (Optional): Single-cell cloning can be performed to isolate and characterize individual resistant clones.
-
Stability of Resistance: The stability of the resistant phenotype should be assessed by culturing the cells in drug-free medium for an extended period and then re-evaluating the IC50.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound's action and potential resistance mechanisms can aid in understanding and hypothesis generation.
Caption: Mechanism of this compound's antitumor activity.
Caption: Workflow for developing and assessing drug-resistant cell lines.
Caption: Mechanism of drug resistance mediated by ABC transporters.
Discussion and Future Directions
The available data indicates that this compound is a potent inhibitor of protein synthesis with promising antitumor activity, particularly in combination with radiation and taxol. However, a significant knowledge gap exists regarding its cross-resistance profile with other chemotherapeutic agents. The development of this compound-resistant cell lines would be a critical step to address this. Such models would enable comprehensive studies to determine if resistance to this compound confers resistance to other drugs (and vice-versa) and to elucidate the underlying molecular mechanisms.
Potential mechanisms of resistance to this compound could involve alterations in the 80S ribosome structure, modifications of EF2, or upregulation of drug efflux pumps like ABC transporters. While no direct evidence links this compound to ABC transporter activity, this remains a plausible avenue for investigation given its role in multidrug resistance to many other anticancer drugs.[6][7][8][9] Furthermore, dysregulation of signaling pathways such as the PI3K/Akt and MAPK pathways are known to contribute to chemoresistance and could potentially play a role in the response to this compound.[10][11][12]
Future research should focus on:
-
Developing this compound-resistant cancer cell lines.
-
Conducting comprehensive cross-resistance studies to determine the IC50 values of a panel of standard chemotherapeutic drugs in these resistant lines.
-
Investigating the molecular mechanisms of this compound resistance, including potential alterations in its target, drug efflux, and key signaling pathways.
A deeper understanding of this compound's cross-resistance profile will be invaluable for its potential clinical development, informing rational combination strategies and patient selection to maximize its therapeutic benefit.
References
- 1. broadpharm.com [broadpharm.com]
- 2. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-Binding Cassette proteins BCRP, MRP1 and P-gp expression and localization in the human umbilical cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC transporter (P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) expression in the developing human CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of the drug transporters MDR1/ABCB1, MRP1/ABCC1, MRP2/ABCC2, BCRP/ABCG2, and PXR in peripheral blood mononuclear cells and their relationship with the expression in intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of BCRP/MXR, MRP1 and MDR1/P-Glycoprotein on thermoresistant variants of atypical and classical multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
In Vivo Validation of Bouvardin's Synergistic Effect with Radiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo synergistic efficacy of Bouvardin and radiation against head and neck cancer, benchmarked against the standard-of-care chemotherapeutic, cisplatin. The data presented is compiled from preclinical studies to offer an objective analysis of this compound's potential as a radiosensitizer.
Performance Comparison: this compound vs. Cisplatin in Combination with Radiation
The following tables summarize the quantitative data from in vivo studies on the combination of this compound or cisplatin with radiation in Head and Neck Cancer (HNC) xenograft models.
| Treatment Group | Tumor Growth Inhibition | Survival Benefit | Key Molecular Correlates |
| This compound + Radiation | Statistically significant decrease in tumor volume compared to either treatment alone. | Data not available. | Downregulation of Cdk1, Ki67, and cyclin D1. |
| Cisplatin + Radiation | Significant tumor growth delay. | Significant increase in survival. | Not specified in the compared study. |
Table 1: Overview of In Vivo Efficacy
| Treatment Schedule | Tumor Growth Delay (Days to reach 1000 mm³) |
| Control (Untreated) | 25.4 ± 1.2 |
| Standard Radiation Therapy (SRT) + Cisplatin | 62.3 ± 3.5 |
Table 2: Quantitative Tumor Growth Delay in HNC Xenograft Model with Cisplatin and Radiation (Data from Ma et al., 2016)
Note: Specific quantitative tumor growth delay data for the this compound + Radiation group from the primary study (Stickel et al., 2015) is not publicly available. The study reports a "statistically significant" decrease in tumor volume for the combination therapy.
Detailed Experimental Protocols
This compound and Radiation Synergy in a Head and Neck Cancer Xenograft Model
This protocol is based on the study by Stickel et al., 2015, which investigated the synergistic effect of this compound and radiation in a Det562 HNC xenograft model.
-
Animal Model: Athymic nude mice.
-
Tumor Cell Line: Det562 (human pharyngeal carcinoma).
-
Tumor Implantation: Subcutaneous injection of Det562 cells.
-
Treatment Groups:
-
Control (vehicle)
-
This compound alone
-
Radiation alone
-
This compound + Radiation
-
-
Drug Administration: this compound was administered intraperitoneally. The dosage used in the in vivo experiments was 1.5 mg/kg.
-
Radiation Protocol: Tumors were irradiated with 2 Gy fractions twice a week.
-
Efficacy Endpoints:
-
Tumor volume was measured regularly using calipers and calculated with the formula: (width² x length)/2.
-
Molecular markers (Cdk1, Ki67, cyclin D1) were analyzed post-treatment.
-
Cisplatin and Radiation in a Head and Neck Cancer Xenograft Model
This protocol is based on the study by Ma et al., 2016, which provides comparative data for a standard-of-care chemoradiotherapy regimen.
-
Animal Model: Athymic nude mice.
-
Tumor Cell Line: FaDu (human pharyngeal squamous cell carcinoma).
-
Tumor Implantation: Subcutaneous injection of FaDu cells.
-
Treatment Groups:
-
Control (untreated)
-
Standard Radiation Therapy (SRT) + Cisplatin
-
-
Drug Administration: Cisplatin was administered at a dose of 6 mg/kg.
-
Radiation Protocol: Standard Radiation Therapy (SRT) was delivered.
-
Efficacy Endpoints:
-
Tumor growth delay, defined as the time for tumors to reach a volume of 1000 mm³.
-
Overall survival.
-
Visualizing the Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the proposed mechanism of action for the synergistic effect of this compound and radiation.
Caption: this compound inhibits protein synthesis by targeting translation elongation.
Caption: Radiation induces cell death primarily through DNA damage.
Experimental Workflow
Caption: Workflow for preclinical evaluation of anticancer agents in vivo.
A Comparative Analysis of the Cytotoxic Effects of Natural Bouvardin and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of natural Bouvardin and its synthetic analogs. By presenting experimental data, detailed methodologies, and mechanistic insights, this document aims to inform research and development efforts in the field of oncology.
Introduction
This compound is a cyclic hexapeptide isolated from the Mexican plant Bouvardia ternifolia. It has demonstrated significant antitumor activity, primarily through the inhibition of protein synthesis.[1][2][3][4][5] This has led to the development of numerous synthetic analogs aimed at improving its therapeutic index. This guide focuses on comparing the cytotoxic profiles of natural this compound with its key synthetic derivatives, providing a clear overview of their relative potencies and mechanisms of action.
Cytotoxicity Profile: A Quantitative Comparison
The cytotoxic activity of this compound and its analogs is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for natural this compound and several of its synthetic or related analogs.
| Compound | Cancer Cell Line | IC50 (nM) | Reference(s) |
| Natural this compound | Astrocytoma (G/R-luc) | 28 - 41 | |
| Deoxythis compound | Astrocytoma (G/R-luc) | 28 - 41 | |
| HCT116 (Colorectal) | > 60 (HaCaT cells) | [6] | |
| Deoxythis compound Glucoside (DBG) | HCT116 (Colorectal) | 9.99 | [7] |
| HCT116-OxR (Colorectal) | 8.63 | [7] | |
| NSCLC (A549) | 7.23 (EGFR), 7.26 (MET), 6.86 (AKT1), 11.25 (AKT2) | ||
| RA-XXV | HL-60 (Leukemia) | 62 | [8] |
| HCT116 (Colorectal) | 28 | [8] | |
| RA-XXVI | HL-60 (Leukemia) | 66 | [8] |
| HCT116 (Colorectal) | 51 | [8] |
Mechanisms of Action: A Divergence in Strategy
While both natural this compound and its synthetic analogs exhibit potent cytotoxicity, their underlying mechanisms of action can differ significantly.
Natural this compound: A Potent Inhibitor of Protein Synthesis
Natural this compound exerts its cytotoxic effects by potently inhibiting protein synthesis in eukaryotic cells.[2] It specifically targets the elongation phase of translation by blocking the dissociation of elongation factor 2 (EF-2) from the ribosome.[1][3][4][5] This leads to a global shutdown of protein production, ultimately triggering cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioone.org [bioone.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound is a Radiation Modulator with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Bouvardin's Efficacy in Translation Elongation Inhibition: A Comparative Analysis
In the landscape of translational research, small molecule inhibitors are indispensable tools for dissecting the complex machinery of protein synthesis and for developing potential therapeutic agents. Bouvardin, a cyclic hexapeptide isolated from the plant Bouvardia ternifolia, has emerged as a noteworthy inhibitor of translation elongation. This guide provides a comparative analysis of this compound's effectiveness against other well-known translation elongation inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals.
Mechanism of Action: A Unique Approach to Stalling the Ribosome
Translation elongation in eukaryotes is a cyclical process involving the delivery of aminoacyl-tRNAs to the ribosome, peptide bond formation, and the translocation of the ribosome along the mRNA, facilitated by eukaryotic elongation factors (eEFs). This compound exerts its inhibitory effect through a distinct mechanism of action compared to other common inhibitors.
Previous studies have demonstrated that this compound inhibits protein synthesis in eukaryotic cells.[1] It specifically targets the elongation phase by preventing the dissociation of eukaryotic elongation factor 2 (eEF2) from the 80S ribosome after translocation has occurred.[2][3] This stabilization of the eEF2-ribosome complex effectively stalls the ribosome, preventing the next round of tRNA binding and polypeptide chain extension.[2] To date, this compound is the first agent known to lock human eEF2 on the human ribosome, a mechanism that differs from other inhibitors.[2]
In contrast, other inhibitors target different components of the translation machinery:
-
Cycloheximide (CHX): This widely used inhibitor binds to the E-site (exit site) of the 60S ribosomal subunit.[4] This interaction allosterically prevents the translocation of the deacylated tRNA from the P-site to the E-site, thereby halting the movement of the ribosome along the mRNA.[4][5]
-
Didemnin B: This potent cyclic depsipeptide is understood to inhibit the elongation cycle by preventing eEF2-dependent translocation.[6] Its mechanism appears to involve an interaction with both eukaryotic elongation factor 1-alpha (eEF1A) and the ribosome, stabilizing the aminoacyl-tRNA in the A-site and blocking the binding of eEF2.[6][7][8]
Comparative Efficacy: A Look at the Quantitative Data
| Inhibitor | Target/Mechanism | Cell Line / System | IC50 Value | Reference(s) |
| This compound | Stabilizes eEF2-Ribosome complex | Detroit 562 (HNC cells) | In the nM range | [2] |
| Rabbit Reticulocyte Lysate | In the low nM range | [2] | ||
| Cycloheximide | Binds to the ribosomal E-site | HeLa (Cervical Cancer) | 532 nM | [9] |
| HepG2 (Liver Cancer) | 6.6 ± 2.5 µM | [5] | ||
| HeLa (protein synthesis assay) | ~0.29 µM (for protein synthesis) | [10] | ||
| Didemnin B | Prevents eEF2 binding (via eEF1A) | L1210 (Leukemia) | 0.001 µg/mL (~0.9 nM) | [11] |
| B16 (Melanoma) | LD50: 17.5 ng/mL (2h exposure) | [12] | ||
| MCF-7 (Breast Cancer) | Potent, accumulates in cells | [13] |
Note: The lack of standardized, head-to-head comparative studies necessitates careful interpretation of these values. The data suggests that both this compound and Didemnin B are highly potent inhibitors, often exhibiting activity in the low nanomolar range. Cycloheximide's potency can vary more significantly depending on the cell line. The unique mechanism of this compound makes it a valuable tool, irrespective of whether its raw potency is marginally higher or lower than other inhibitors in a specific context.
Key Experimental Protocols
Accurate assessment of a translation inhibitor's efficacy relies on robust experimental methods. Below are detailed protocols for two key assays used in the field.
Protocol 1: In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system, often using a reporter enzyme like luciferase.
Materials:
-
Rabbit Reticulocyte Lysate or other cell-free translation system (e.g., HeLa-based)
-
Luciferase mRNA template
-
Amino acid mixture (containing all amino acids except methionine)
-
[³⁵S]-Methionine or a non-radioactive amino acid analog
-
RNase inhibitor
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay reagent
-
96-well plates
-
Luminometer or scintillation counter
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the cell-free lysate, amino acid mixture, RNase inhibitor, and the reporter mRNA according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of the test inhibitors. Add a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of a 96-well plate. Include a vehicle-only control (e.g., DMSO) for 100% translation activity and a no-mRNA control for background.
-
Initiate Translation: Aliquot the master mix into the wells containing the inhibitors.
-
Incubation: Incubate the plate at the recommended temperature (typically 30°C) for 60-90 minutes to allow for protein synthesis.
-
Quantification (Luminescence):
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a plate luminometer.
-
-
Quantification (Radioactivity):
-
Stop the reaction by adding a solution like trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.
-
Transfer the precipitates to a filter mat.
-
Measure the incorporated [³⁵S]-Methionine using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background reading (no-mRNA control).
-
Normalize the data to the vehicle control (set to 100%).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression to fit a dose-response curve and calculate the IC50 value.
-
Protocol 2: Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes (mRNAs with multiple ribosomes) by sucrose density gradient centrifugation. It provides a snapshot of the overall translational activity in a cell. Elongation inhibitors typically cause ribosomes to "freeze" on the mRNA, leading to an increase in polysomes relative to monosomes.
Materials:
-
Cultured cells
-
Cycloheximide (100 mg/mL stock)
-
Ice-cold Phosphate-Buffered Saline (PBS) containing 100 µg/mL cycloheximide
-
Polysome Lysis Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, 1% Triton X-100, 100 µg/mL cycloheximide, RNase and protease inhibitors)
-
Sucrose solutions (e.g., 10% and 50% w/v) in gradient buffer
-
Ultracentrifuge tubes and rotor (e.g., SW41 Ti)
-
Gradient maker and fraction collector with a UV detector (254 nm)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired inhibitor or vehicle for the specified time. Just before harvesting, add cycloheximide (final concentration 100 µg/mL) to the culture medium for 5-10 minutes to stall elongating ribosomes.
-
Harvesting: Place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS containing cycloheximide.
-
Lysis: Lyse the cells directly on the plate with ice-cold Polysome Lysis Buffer. Scrape the lysate and collect it.
-
Clarification: Centrifuge the lysate at ~12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria. Carefully collect the supernatant.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes using a gradient maker.
-
Loading and Centrifugation: Carefully layer the clarified lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 36,000 rpm) for several hours (e.g., 3 hours) at 4°C.
-
Fractionation and Analysis:
-
Place the tube in a fraction collector.
-
Puncture the bottom of the tube and pump a dense solution (e.g., 60% sucrose) into the bottom, forcing the gradient out through the top.
-
Pass the displaced gradient through a UV detector set to 254 nm to continuously record absorbance.
-
The resulting profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.
-
-
Interpretation: An increase in the area under the polysome peaks relative to the 80S monosome peak indicates an inhibition of elongation.
Conclusion
This compound is a potent inhibitor of translation elongation with a unique mechanism of action that involves the stabilization of the eEF2-ribosome complex. While direct, comprehensive comparisons of IC50 values against other inhibitors in identical systems are scarce, the available data indicates that this compound's potency is in the nanomolar range, comparable to other powerful inhibitors like Didemnin B. Its distinct mechanism makes it an invaluable tool for studying the dynamics of the elongation cycle and a potential candidate for therapeutic development, particularly in contexts where specific targeting of eEF2 is desirable. The choice between this compound and other inhibitors will ultimately depend on the specific research question, the biological system under investigation, and the desired mechanistic intervention.
References
- 1. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of protein synthesis inhibition by didemnin B in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of protein synthesis by didemnin B: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of eukaryotic translation by the antitumor natural product Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Translation elongation inhibitors stabilize select short-lived transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of protein synthesis by didemnins: cell potency and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Bouvardin
For researchers, scientists, and professionals in drug development, the safe handling and disposal of potent compounds like Bouvardin are paramount to ensuring laboratory safety and environmental protection. As a cyclic hexapeptide with antitumor properties, this compound is classified as a cytotoxic agent due to its mechanism of inhibiting protein synthesis in eukaryotic cells.[1][2] Adherence to proper disposal protocols is, therefore, not just a matter of regulatory compliance but a critical component of responsible research.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be used.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Respiratory Protection: If there is a risk of aerosolization of this compound powder, a respirator should be used.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must follow the stringent guidelines for cytotoxic waste.[3][4] The primary goal is to prevent the release of the active compound into the environment and to ensure the safety of all personnel.
-
Waste Segregation: All materials that have come into contact with this compound must be segregated as cytotoxic waste at the point of generation. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated weighing papers, pipette tips, and any grossly contaminated PPE (gloves, disposable lab coats).
-
Liquid Waste: Solutions containing this compound, including experimental media and solvents used for decontamination.
-
Sharps: Needles, syringes, and glass Pasteur pipettes contaminated with this compound.
-
-
Containerization: Use designated, clearly labeled, and leak-proof containers for each type of cytotoxic waste.[5]
-
Solids and Liquids: Collect in rigid, sealable containers, often distinguished by a purple lid or a specific "Cytotoxic Waste" label.[3][5] It is crucial not to mix cytotoxic waste with other chemical or biological waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Must be placed in a puncture-resistant sharps container that is also labeled for cytotoxic waste.[4]
-
-
Decontamination: All non-disposable equipment and surfaces that have been in contact with this compound must be thoroughly decontaminated. A common procedure involves washing with a suitable solvent (such as ethanol or isopropanol) to solubilize the compound, followed by a wash with soap and water. All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as cytotoxic waste.[4]
-
Waste Storage and Collection:
-
All cytotoxic waste containers must be kept securely closed except when actively adding waste.[4]
-
Store these containers in a designated and secure satellite accumulation area, away from general laboratory traffic and incompatible materials.
-
The area should be clearly marked with appropriate hazard symbols.
-
-
Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the cytotoxic waste.
-
The universally recommended method for the destruction of cytotoxic compounds is high-temperature incineration (up to 1200 °C).[3] This ensures the complete breakdown of the hazardous substance.[3]
-
Quantitative Data and Physical Properties
The following table summarizes key physical and chemical properties of this compound.
| Property | Data |
| CAS Number | 64755-14-2[2] |
| Molecular Formula | C₄₀H₄₈N₆O₁₀[2] |
| Molar Mass | 772.8 g/mol [1] |
| Appearance | Solid |
| Mechanism of Action | Inhibition of protein synthesis in eukaryotic cells[6][7] |
Experimental Protocols Overview
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and protecting the broader ecosystem.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C40H48N6O10 | CID 11814706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. cleanaway.com.au [cleanaway.com.au]
- 6. Cas 64755-14-2,this compound | lookchem [lookchem.com]
- 7. This compound CAS#: 64755-14-2 [amp.chemicalbook.com]
- 8. Kinetics and mechanism of degradation of a cyclic hexapeptide (somatostatin analogue) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Bouvardin
For researchers and scientists in the field of drug development, the safe handling of potent compounds like Bouvardin is paramount. This document provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. This compound, a cyclic hexapeptide with antitumor properties, acts as a protein synthesis inhibitor, necessitating stringent handling protocols due to its presumed cytotoxic nature.
Chemical and Physical Properties
A summary of the key identifiers and physical properties of this compound is provided below to aid in its proper identification and handling.
| Property | Value | Source |
| Chemical Formula | C₄₀H₄₈N₆O₁₀ | [1][2] |
| Molecular Weight | 772.8 g/mol | [1][2] |
| CAS Number | 64755-14-2 | [1][3] |
| Appearance | Solid (presumed) | Inferred from context |
| Mechanism of Action | Inhibits protein synthesis by acting on the 80S ribosome, preventing the binding of aminoacyl-tRNA and the translocation of peptidyl-tRNA.[4] | A derivative, Deoxythis compound, has been shown to suppress EGFR/MET and AKT signaling pathways.[5] |
Operational Plan: Safe Handling of this compound
Given the potent biological activity of this compound, all handling should be conducted with the assumption that it is a hazardous and cytotoxic compound. The following step-by-step procedures are designed to minimize exposure risk.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound, particularly in its powdered form.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, solid-front, back-closing chemotherapy gown with long sleeves and tight-fitting cuffs. | Protects the body from splashes and aerosol exposure. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Shields the eyes and face from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Essential when handling the powdered form to prevent inhalation of aerosolized particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound for in vitro experiments.
-
Preparation of the Work Area:
-
All manipulations involving powdered this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate filtration.
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Assemble all necessary materials (this compound powder, solvent, volumetric flasks, pipettes, waste containers) within the containment area before beginning.
-
-
Weighing and Reconstitution:
-
Don all required PPE.
-
Carefully weigh the required amount of this compound powder in a tared, disposable weigh boat within the BSC or fume hood.
-
Using a dedicated pipette, add the appropriate solvent (e.g., DMSO) to the vial containing the this compound powder.
-
Gently swirl the vial to dissolve the compound completely. Avoid shaking, which can generate aerosols.
-
-
Aliquoting and Storage:
-
Once dissolved, aliquot the stock solution into clearly labeled cryovials.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C) to maintain stability.
-
-
Decontamination of Work Area:
-
Wipe down all surfaces within the BSC or fume hood with a suitable deactivating agent, followed by 70% ethanol.
-
Dispose of all contaminated disposable materials in the designated cytotoxic waste container.
-
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines. Improper disposal can pose a significant environmental and health risk.
-
Segregation:
-
All this compound-contaminated waste must be segregated from regular laboratory trash at the point of generation.
-
-
Waste Streams:
-
Sharps Waste: Needles, syringes, and contaminated glass vials should be placed in a rigid, puncture-proof, and clearly labeled "Cytotoxic Sharps" container.[6][7]
-
Solid Waste: Contaminated gloves, gowns, bench liners, and other disposable materials must be collected in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container lined with a distinctive (often purple or yellow) bag.[7][8]
-
Liquid Waste: Unused this compound solutions and contaminated liquid media should be collected in a sealed, shatter-proof container labeled "Cytotoxic Liquid Waste." Do not dispose of this waste down the drain.[7]
-
-
Final Disposal:
This compound's Mechanism of Action: Signaling Pathway
This compound's primary mode of action is the inhibition of protein synthesis, a critical process for cell growth and proliferation. It achieves this by targeting the 80S ribosome in eukaryotic cells.
By adhering to these stringent safety and disposal protocols, research institutions can foster a secure environment for the handling of potent compounds like this compound, thereby protecting their personnel and advancing critical drug development research.
References
- 1. This compound | C40H48N6O10 | CID 11814706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cas 64755-14-2,this compound | lookchem [lookchem.com]
- 4. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxythis compound targets EGFR, MET, and AKT signaling to suppress non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.ca [danielshealth.ca]
- 7. swansea.ac.uk [swansea.ac.uk]
- 8. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
